Benzo[B]thiophene-2-boronic acid
Description
Properties
IUPAC Name |
1-benzothiophen-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCYPMUJDDXIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2S1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274363 | |
| Record name | 2-benzothienylboronic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98437-23-1 | |
| Record name | Benzo(B)thiophene-2-boronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098437231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-benzothienylboronic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[b]thiophene-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BENZO(B)THIOPHENE-2-BORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SME05QG1FJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzo[b]thiophene-2-boronic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]thiophene-2-boronic acid is a versatile heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural features, combining a benzo[b]thiophene core with a reactive boronic acid moiety, make it a valuable building block for the construction of complex molecules. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its applications in drug development and synthetic chemistry.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various experimental settings.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇BO₂S | [1][2] |
| Molecular Weight | 178.02 g/mol | [2] |
| CAS Number | 98437-23-1 | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 256-260 °C (lit.) | [3] |
| Solubility | Soluble in many organic solvents; sparingly soluble in water. | |
| pKa | ~8.8 |
Note on Melting Point: A range of melting points has been reported for this compound, which may be attributed to variations in purity or the presence of the corresponding boroxine (B1236090) (anhydride). The higher range of 256-260 °C is commonly cited for the pure boronic acid.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following tables summarize key spectral data.
¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.35 | s | - | 2 x OH |
| 8.08 | s | - | H-3 |
| 7.98 | d | 7.9 | H-7 |
| 7.89 | d | 8.0 | H-4 |
| 7.42 | t | 7.6 | H-5 |
| 7.37 | t | 7.5 | H-6 |
¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 144.1 | C-7a |
| 139.7 | C-3a |
| 132.8 | C-3 |
| 126.1 | C-5 |
| 125.0 | C-6 |
| 124.4 | C-4 |
| 122.5 | C-7 |
Note: The carbon atom attached to the boron (C-2) is often not observed or is very broad in ¹³C NMR spectra.
FTIR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch (boronic acid) |
| ~1600, ~1450 | C=C stretch (aromatic) |
| ~1350 | B-O stretch |
| ~1200 | C-O stretch |
| ~750 | C-S stretch |
Chemical Reactivity and Applications
This compound is a key participant in several important organic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. It also exhibits significant biological activity as a β-lactamase inhibitor.
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid functionality of this compound allows it to readily engage in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a variety of aryl, heteroaryl, and vinyl halides or triflates. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
β-Lactamase Inhibition
A significant application of this compound in medicinal chemistry is its role as a potent inhibitor of β-lactamase enzymes.[4][5] These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics. This compound acts as a transition-state analog, forming a reversible covalent adduct with the catalytic serine residue in the active site of serine-based β-lactamases, such as AmpC.[5] This inhibition restores the efficacy of β-lactam antibiotics against resistant bacterial strains.
The mechanism of inhibition is depicted in the following diagram:
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in a laboratory setting. Below are representative experimental protocols for its synthesis and a key application.
Synthesis of this compound
Reaction Scheme:
Benzo[b]thiophene → 2-Bromo-benzo[b]thiophene → this compound
Materials:
-
Benzo[b]thiophene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (or a suitable alternative)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B1201080)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Bromination of Benzo[b]thiophene:
-
In a round-bottom flask, dissolve benzo[b]thiophene in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-bromo-benzo[b]thiophene.
-
-
Formation of the Boronic Acid:
-
Dissolve 2-bromo-benzo[b]thiophene in anhydrous diethyl ether in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Triturate the residue with hexane to precipitate the crude this compound.
-
Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., acetone/water or ethanol/water) to yield the pure product.
-
Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole (B123540) with this compound
Reaction Scheme:
4-Bromoanisole + this compound → 4-Methoxy-1-(benzo[b]thiophen-2-yl)benzene
Materials:
-
4-Bromoanisole
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitored by TLC or GC-MS). This typically takes 4-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure cross-coupled product.
-
Workflow for a Typical Suzuki-Miyaura Coupling Experiment
Conclusion
This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its robust performance in Suzuki-Miyaura cross-coupling reactions and its potent inhibitory activity against β-lactamase enzymes highlight its significance. The data and protocols presented in this guide are intended to support researchers in the effective utilization of this important compound in their scientific endeavors. As research continues, the full potential of this compound and its derivatives in the development of new therapeutics and functional materials is yet to be fully realized.
References
- 1. Benzo(B)Thiophene-2-Boronic Acid | C8H7BO2S | CID 2359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzothiophene synthesis [organic-chemistry.org]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. The complexed structure and antimicrobial activity of a non-beta-lactam inhibitor of AmpC beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzo[B]thiophene-2-boronic acid structural formula and IUPAC name
An In-depth Technical Guide to Benzo[b]thiophene-2-boronic Acid
This guide provides comprehensive technical information on this compound, tailored for researchers, scientists, and professionals in drug development. It covers the compound's structural details, physicochemical properties, key experimental protocols, and its application in organic synthesis.
Compound Identification and Structure
IUPAC Name: (1-Benzothiophen-2-yl)boronic acid[1]
Synonyms: Benzo[b]thiophen-2-ylboronic acid, 2-Benzothienylboronic acid, Thianaphthene-2-boronic acid[1]
Structural Formula:
Molecular Formula: C₈H₇BO₂S[1][2]
Physicochemical Properties
The quantitative properties of this compound are summarized in the table below. This data is essential for its application in synthesis, purification, and formulation.
| Property | Value | Reference(s) |
| Molecular Weight | 178.02 g/mol | [1][3] |
| CAS Number | 98437-23-1 | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 256-260 °C | [2] |
| SMILES | O=B(O)c1cc2sccc2c1 | [1][3] |
| InChI Key | YNCYPMUJDDXIRH-UHFFFAOYSA-N | [1][2][3] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below. These protocols are foundational for its use in research and development.
Synthesis Protocol: Lithiation and Borylation
This protocol is adapted from a standard procedure for the synthesis of arylboronic acids.[4]
-
Reaction Setup: Add benzo[b]thiophene (40 mmol) and anhydrous tetrahydrofuran (B95107) (THF, 40 mL) to a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (40 mmol, 2.5 M solution in hexanes) dropwise via syringe. A white precipitate may form.
-
Stirring: Allow the reaction mixture to stir at -78 °C for 1 hour.
-
Borylation: While maintaining the temperature at -78 °C, add trimethyl borate (B1201080) (45 mmol) dropwise.
-
Warm-up: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quenching and Workup: Cool the flask in an ice bath and quench the reaction by the slow addition of aqueous hydrochloric acid (1 M, 10 mL).
-
Extraction: Extract the aqueous mixture with dichloromethane (B109758) (3 x 40 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
Purification Protocol: Acid-Base Extraction
This general method is effective for purifying boronic acids from non-acidic impurities.[5]
-
Dissolution: Dissolve the crude boronic acid in a suitable organic solvent such as diethyl ether or ethyl acetate (B1210297).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as the boronate salt. Repeat the extraction 2-3 times.
-
Organic Wash: Discard the organic layer containing neutral impurities. Wash the combined aqueous layers with diethyl ether to remove any remaining non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with 1 M HCl until the solution is acidic (pH ~2), causing the pure boronic acid to precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.
Characterization Protocols
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-25 mg of the purified solid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[2][6]
-
Instrumentation: Acquire the ¹H NMR spectrum on a 300 MHz or 400 MHz spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16 to 64 scans.
-
Reference: Calibrate the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans.
-
Background: Record a background spectrum of the empty sample compartment or a pure KBr pellet prior to sample analysis.
-
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern medicinal chemistry and materials science.
Generalized Suzuki-Miyaura Coupling Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura reaction using this compound.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol is a representative example for coupling an aryl bromide with this compound.[6]
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add a mixture of degassed solvents, typically 1,4-dioxane (B91453) and water (e.g., in a 4:1 ratio, 10 mL total).
-
Degassing: Seal the flask and degas the reaction mixture by bubbling argon through the solvent for 15-20 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to obtain the pure coupled product.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. allsubjectjournal.com [allsubjectjournal.com]
- 6. How To [chem.rochester.edu]
A Technical Guide to the Synthesis of Benzo[b]thiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways for Benzo[b]thiophene-2-boronic acid, a crucial building block in medicinal chemistry and materials science. This document details two core methodologies: the classic lithiation-borylation route and the more modern Iridium-catalyzed C-H borylation. The guide offers detailed experimental protocols, quantitative data for comparison, and visual workflows to aid in understanding and implementation.
Introduction to this compound
This compound is a versatile organic compound widely utilized in the synthesis of a variety of more complex molecules. Its utility is primarily demonstrated in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This reactivity has led to its incorporation into a range of compounds with significant biological and material properties. Applications of this compound include its use in the development of PDE4 inhibitors, chemoselective modifications of oncolytic adenoviruses, phosphorescent sensors for copper(II) ion quantification, and as a key intermediate in the synthesis of CYP11B1 inhibitors for treating cortisol-dependent diseases.
Synthesis Pathways
Two principal synthetic routes for this compound are highlighted in this guide: a traditional lithiation-borylation approach and a more recent Iridium-catalyzed direct C-H borylation.
Pathway 1: Lithiation-Borylation of Benzo[b]thiophene
This classical approach involves the deprotonation of benzo[b]thiophene at the 2-position using a strong organolithium base, followed by quenching the resulting anion with a boron electrophile.
The following protocol is a general procedure for the synthesis of this compound via lithiation:
-
Reaction Setup: To a 2-liter reactor, add 144 g (554 mmol) of benzo[b]thiophene and 1,000 mL of tetrahydrofuran (B95107) (THF). Stir the mixture to ensure homogeneity.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add 415 mL of n-butyllithium (1.6 M solution in hexane) dropwise to the cooled mixture. Maintain the temperature at -78 °C and stir for 1 hour.
-
Borylation: After the lithiation is complete, gradually bring the temperature of the reaction mixture to room temperature and continue stirring for 12 hours.
-
Quenching and Work-up: (Details on the specific quenching and work-up procedure, including the boron source, were not specified in the initial protocol but would typically involve the addition of a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis).
-
Purification: The crude boronic acid can be purified by recrystallization or by forming a salt. This involves treating the crude product with a base to form a salt, separating the salt by solvent extraction, and then treating the salt with an acid to regenerate the pure boronic acid.
Caption: Workflow for the synthesis of this compound via lithiation-borylation.
Pathway 2: Iridium-Catalyzed C-H Borylation
A more contemporary and efficient method involves the direct borylation of the C-H bond at the 2-position of benzo[b]thiophene using an iridium catalyst. This method offers advantages in terms of functional group tolerance and milder reaction conditions. The reaction typically yields the boronic acid pinacol (B44631) ester, which can be readily hydrolyzed to the corresponding boronic acid.
The following is a representative protocol for the Iridium-catalyzed C-H borylation of benzo[b]thiophene:
-
Catalyst Preparation (in situ): In a glovebox, combine [Ir(COD)OMe]₂ (iridium precursor) and a suitable ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy) in a reaction vessel.
-
Reaction Mixture: To the catalyst mixture, add benzo[b]thiophene, bis(pinacolato)diboron (B136004) (B₂pin₂), and a suitable solvent such as n-hexane or THF.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Reaction times can vary but are often complete within a few hours.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue, containing the this compound pinacol ester, is then purified by column chromatography on silica (B1680970) gel.
-
Hydrolysis (Optional): If the boronic acid is the desired final product, the purified pinacol ester is subjected to hydrolysis, typically using an acid or base.
Benzo[b]thiophene-2-boronic Acid: A Versatile Building Block in Modern Organic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Benzo[b]thiophene-2-boronic acid has emerged as a crucial reagent in organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its utility spans from the creation of novel therapeutic agents to the development of advanced materials. This guide provides a comprehensive overview of its key applications, supported by detailed experimental protocols and quantitative data.
Core Applications
The primary utility of this compound lies in its role as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between the benzothiophene (B83047) core and various aryl or heteroaryl halides, paving the way for the synthesis of a diverse array of functionalized molecules.[1]
Beyond its central role in C-C bond formation, this boronic acid has found significant applications in medicinal chemistry and materials science. It serves as a key structural motif in the development of potent enzyme inhibitors and as a fundamental component in the design of sophisticated fluorescent sensors.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, valued for its mild reaction conditions, high functional group tolerance, and commercial availability of reagents.[2][3] this compound is an excellent substrate for these reactions, readily coupling with a wide range of aryl and heteroaryl halides to produce 2-arylbenzo[b]thiophenes. These products are prevalent in pharmacologically active compounds and organic electronic materials.[4]
General Experimental Protocol for Suzuki-Miyaura Coupling
The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/Water, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (1-5 mol%) under a positive flow of inert gas.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data for Suzuki-Miyaura Reactions
The efficiency of the Suzuki-Miyaura coupling is influenced by the choice of catalyst, base, solvent, and reaction temperature. The following table summarizes representative yields for the coupling of this compound with various aryl halides under different conditions.
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 100 | 92 |
| 2-Bromopyridine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 88 |
| 4-Chlorotoluene | Pd₂(dba)₃/XPhos (2) | K₃PO₄ | Dioxane | 110 | 75 |
This data is a compilation of typical results and may vary based on specific experimental conditions.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Navigating the Challenges of Benzo[b]thiophene-2-boronic Acid: A Technical Guide to its Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of Benzo[b]thiophene-2-boronic acid, a critical building block for researchers, scientists, and professionals in drug development. Understanding the physicochemical properties of this reagent is paramount for its effective use in synthesis, formulation, and biological applications. This document summarizes key data, outlines detailed experimental protocols, and presents logical workflows to ensure the successful handling and application of this compound.
Core Properties of this compound
This compound is a white to off-white solid with a molecular weight of approximately 178.02 g/mol .[1][2] Its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, is well-established. However, its solubility and stability profiles present challenges that require careful consideration. The compound is noted to be air and moisture-sensitive, necessitating storage in a cool, dry environment under an inert atmosphere.[3][4]
Solubility Profile
Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, qualitative descriptions and data from analogous compounds provide valuable guidance. The compound is generally described as slightly soluble or insoluble in water, while exhibiting good solubility in common polar organic solvents such as dichloromethane (B109758) and chloroform.[3][4][5] A derivative, 5-aminomethyl this compound, has been noted to have improved solubility.[6]
To provide a reasonable proxy, the following table summarizes the quantitative solubility of phenylboronic acid, a structurally related boronic acid, in various organic solvents. This data can serve as a starting point for solvent selection in reactions and purifications involving this compound.
Table 1: Quantitative Solubility of Phenylboronic Acid in Common Organic Solvents
| Solvent | Solubility ( g/100g solvent) at 20°C |
| Water | 1.9 |
| Chloroform | Moderate |
| 3-Pentanone | High |
| Acetone | High |
| Dipropyl ether | High |
| Methylcyclohexane | Very Low |
Source: Data extrapolated from studies on phenylboronic acid.[1][6]
Stability Characteristics and Degradation Pathways
The stability of this compound is a critical factor for its storage and handling. As with many boronic acids, it is susceptible to degradation through two primary pathways: oxidation and protodeboronation.
dot
References
Safety, handling, and storage guidelines for Benzo[B]thiophene-2-boronic acid
An In-Depth Technical Guide to Benzo[B]thiophene-2-boronic acid: Safety, Handling, and Storage
This guide provides comprehensive safety, handling, and storage information for this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Identification and Properties
This compound is an organoboron compound featuring a boronic acid functional group attached to a benzo[b]thiophene core.[1] This structure makes it a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1][2]
Table 1: Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₈H₇BO₂S |
| Molecular Weight | 178.02 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | 146 - 151 °C |
| Solubility in Water | Slightly soluble |
| Solubility in Organic Solvents | Soluble in common organic solvents like dichloromethane (B109758) and chloroform. |
| Stability | Stable under normal conditions, but sensitive to air and moisture.[3] |
Safety and Hazard Information
This compound is classified as hazardous.[4] It is crucial to handle this compound with appropriate safety precautions.
Table 2: Hazard Identification and Classification
| Hazard | Classification | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Skin Contact: In case of contact, immediately wash the skin with plenty of soap and water. Remove contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[4][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][6]
-
Ingestion: Clean mouth with water and seek medical attention. Do NOT induce vomiting.[2]
Handling and Storage Guidelines
Proper handling and storage are essential to maintain the chemical's integrity and ensure safety.
Handling
-
Wear personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing dust or vapors.[4][5]
-
Wash hands thoroughly after handling.[6]
-
Avoid contact with skin, eyes, and clothing.[4]
Storage
-
Keep the container tightly closed in a dry and well-ventilated place.[5]
-
It is recommended to store the compound under refrigeration.[4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][4]
-
Protect from light and moisture.[4]
Accidental Release and Disposal
-
Accidental Release: For spills, sweep up the material and shovel it into a suitable container for disposal. Avoid generating dust. Ensure adequate ventilation.[4]
-
Disposal: Dispose of this chemical in accordance with local, regional, and national regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[4]
Experimental Protocols
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. The following is a representative protocol adapted from general Suzuki-Miyaura reaction procedures.
Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines the general steps for the palladium-catalyzed coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., triphenylphosphine, if not using a pre-formed catalyst complex)
-
Base (e.g., aqueous sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃))
-
Solvent (e.g., n-propanol, toluene, or a biphasic mixture like ethanol/water)
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and the solvent.
-
Stir the mixture for approximately 15 minutes to allow for the dissolution of the solids.
-
To this solution, add the palladium catalyst (e.g., 0.003 equiv. of palladium acetate) and the ligand (e.g., 0.009 equiv. of triphenylphosphine).
-
Add the aqueous base (e.g., 2M sodium carbonate, 1.25 equiv.).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can then be purified by recrystallization or column chromatography.
Visualized Workflows
The following diagrams illustrate key logical and safety workflows for handling and using this compound.
Caption: A logical workflow for the safe handling and use of this compound in a Suzuki-Miyaura coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzothiophene synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
The Pharmacological Potential of Benzo[b]thiophene Derivatives: A Technical Guide
Introduction
Benzo[b]thiophene, a heterocyclic compound composed of a benzene (B151609) ring fused to a thiophene (B33073) ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention from researchers and drug development professionals due to their wide spectrum of biological activities. The structural versatility of the benzo[b]thiophene nucleus allows for the synthesis of a diverse array of compounds with potential therapeutic applications. This technical guide provides an in-depth overview of the significant biological activities of benzo[b]thiophene derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective properties. The information is presented to aid researchers in understanding the therapeutic potential and underlying mechanisms of this important class of compounds.
Anticancer Activity
Benzo[b]thiophene derivatives have demonstrated notable efficacy against various cancer cell lines, acting through diverse mechanisms of action, including the inhibition of tubulin polymerization, modulation of key signaling pathways, and induction of apoptosis.
Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic activities of several benzo[b]thiophene derivatives against a panel of human cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.
| Compound Class | Derivative | Target Cell Line(s) | IC50/GI50 (µM) | Reference(s) |
| Tetrahydrobenzo[b]thiophene | Compound 1b | LoVo, HCT-116 | 57.15 (LoVo), 60.35 (HCT-116) | [1] |
| Tetrahydrobenzo[b]thiophene | Carbamate derivative 3b | LoVo, HCT-116 | 81.50 (LoVo), 71.00 (HCT-116) | [1] |
| 5-hydroxybenzothiophene hydrazide | Compound 16b | U87MG | 7.2 | [2] |
| 3-iodo-2-phenylbenzo[b]thiophene | IPBT | HepG2, Caco-2, Panc-1 | 67.04, 63.74, 76.72 | [3] |
Signaling Pathways in Anticancer Activity
Several signaling pathways have been implicated in the anticancer effects of benzo[b]thiophene derivatives.
-
Tubulin Polymerization Inhibition: Certain benzo[b]thiophene derivatives act as microtubule-destabilizing agents by binding to the colchicine (B1669291) site on β-tubulin.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
-
RhoA/ROCK Pathway Inhibition: The Rho family of GTPases, including RhoA, and their downstream effector, ROCK, are crucial in cellular processes that promote tumor growth and metastasis.[5] Some benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to inhibit the RhoA/ROCK pathway, leading to the suppression of cancer cell proliferation, migration, and invasion.
-
Induction of Apoptosis: A common mechanism for the anticancer activity of benzo[b]thiophene derivatives is the induction of programmed cell death, or apoptosis. This is often observed through the activation of caspases and changes in the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[6]
Experimental Protocols
-
MTT Assay for Cell Viability: The MTT assay is a colorimetric method used to assess cell viability.[7][8] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[8] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.[8]
-
Western Blot for Apoptosis Markers: Western blotting is used to detect and quantify proteins involved in apoptosis.[6] Following treatment with a benzo[b]thiophene derivative, cell lysates are prepared and subjected to SDS-PAGE to separate proteins by size. The proteins are then transferred to a membrane and probed with specific primary antibodies against apoptotic markers like cleaved caspases and Bcl-2 family proteins.[6] Secondary antibodies conjugated to an enzyme or fluorophore are used for detection.
Antimicrobial Activity
Benzo[b]thiophene derivatives have shown promising activity against a range of pathogenic bacteria and fungi, including multidrug-resistant strains.
Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzo[b]thiophene derivatives against selected microbial strains.
| Compound Class | Derivative | Target Microorganism(s) | MIC (µg/mL) | Reference(s) |
| Benzo[b]thiophene Acylhydrazone | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (including MRSA) | 4 | [9] |
| 3-Halobenzo[b]thiophene | Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes | Gram-positive bacteria and yeast | 16 | [10] |
| 3-Halobenzo[b]thiophene | 2-(hydroxypropan-2-yl)-3-chlorobenzo[b]thiophene | S. aureus, E. faecalis, C. albicans | 64 | [10] |
| Benzo[b]thiophene | Various derivatives | Candida species | 32-64 | [11] |
| Benzo[b]thiophene | Various derivatives | Escherichia coli (in the presence of Polymyxin B) | 8-64 | [11] |
Experimental Protocols
-
Broth Microdilution Method for MIC Determination: The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[12][13][14] Serial dilutions of the benzo[b]thiophene derivative are prepared in a liquid growth medium in a microtiter plate.[12][14] Each well is then inoculated with a standardized suspension of the test microorganism.[12][14] After incubation, the MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13][14]
Anti-inflammatory Activity
Certain benzo[b]thiophene derivatives have been found to possess significant anti-inflammatory properties, primarily through the modulation of key inflammatory mediators and signaling pathways.
Quantitative Data on Anti-inflammatory Activity
| Compound Class | Derivative | Assay | Effect | Reference(s) |
| 4,5,6,7-Tetrahydrobenzothiophene | Compound with R = H | Carrageenan-induced rat paw edema | 61% inhibition | [15] |
| 4,5,6,7-Tetrahydrobenzothiophene | Compound with R = COCH2 | Carrageenan-induced rat paw edema | 81% inhibition | [15] |
| 3-iodo-2-phenylbenzo[b]thiophene | IPBT | Nitric oxide production in LPS-induced RAW264.7 cells | Significant reduction | [3] |
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of benzo[b]thiophene derivatives are often associated with the downregulation of pro-inflammatory gene expression. For instance, 3-iodo-2-phenylbenzo[b]thiophene (IPBT) has been shown to reduce nitric oxide production in LPS-stimulated RAW264.7 macrophage cells by inhibiting the expression of pro-inflammatory genes such as COX-2 and iNOS.[3]
Experimental Protocols
-
Nitric Oxide Assay in LPS-stimulated Macrophages: This assay measures the production of nitric oxide (NO), a key inflammatory mediator. Macrophage cells (e.g., RAW264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. The amount of nitrite, a stable product of NO, in the cell culture supernatant is then quantified using the Griess reagent.
Other Biological Activities
Beyond the aforementioned activities, benzo[b]thiophene derivatives have shown potential in other therapeutic areas.
Antidiabetic Activity
Some benzo[b]thiophene derivatives have been investigated for their antidiabetic properties. Their mechanism of action can involve the inhibition of enzymes such as α-amylase or the transactivation of peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of glucose metabolism.
Neuroprotective and Antidepressant Activity
Benzo[b]thiophene-based compounds have been designed as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the degradation of neurotransmitters.[16] Inhibition of these enzymes can lead to increased levels of neurotransmitters in the brain, which is a therapeutic strategy for neurodegenerative diseases and depression.[16] Additionally, certain derivatives have shown affinity for the serotonin (B10506) transporter (5-HTT) and 5-HT7 receptors, suggesting their potential as antidepressants with a rapid onset of action.
Experimental Protocols
-
Monoamine Oxidase (MAO) Inhibitor Screening Assay: This assay determines the ability of a compound to inhibit the activity of MAO-A or MAO-B.[17][18] The assay typically involves incubating the purified enzyme with the test compound and a substrate that produces a fluorescent or colorimetric signal upon oxidation by MAO.[17][18] The reduction in signal in the presence of the compound indicates inhibitory activity.[17][18]
Synthesis of Benzo[b]thiophene Derivatives
A variety of synthetic methods have been developed for the preparation of benzo[b]thiophene derivatives. Some common strategies include:
-
Palladium-catalyzed C-H arylation: This method involves the reaction of electron-rich heteroarenes with aryl halides.
-
Copper-catalyzed thiolation annulation: The reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide (B99878) can yield 2-substituted benzo[b]thiophenes.
-
Photocatalytic radical annulation: This approach utilizes visible light and a photosensitizer to initiate the cyclization of o-methylthio-arenediazonium salts with alkynes.
These methods provide versatile routes to a wide range of substituted benzo[b]thiophenes, allowing for the exploration of structure-activity relationships.
The benzo[b]thiophene scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The derivatives of this heterocyclic system exhibit a remarkable diversity of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The ongoing exploration of their mechanisms of action and the development of novel synthetic strategies will undoubtedly lead to the identification of new drug candidates with improved efficacy and safety profiles. This guide serves as a valuable resource for researchers and scientists in the field, providing a comprehensive overview of the current state of knowledge on the pharmacological potential of benzo[b]thiophene derivatives.
References
- 1. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. oiccpress.com [oiccpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Rho/ROCK signaling in motility and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [ircommons.uwf.edu]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. researchgate.net [researchgate.net]
- 16. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. assaygenie.com [assaygenie.com]
An In-depth Technical Guide to Suzuki-Miyaura Coupling Reactions Using Boronic Acids
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forges a carbon-carbon (C-C) bond between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate. First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has become one of the most powerful and widely used tools in modern organic synthesis.
Its prominence, particularly in the pharmaceutical industry, stems from its mild reaction conditions, high functional group tolerance, commercial availability of a vast array of starting materials, and the low toxicity of the boron-containing byproducts. These features make it an indispensable method for constructing complex molecular architectures, especially the biaryl and hetero-biaryl motifs prevalent in many drug candidates. This guide provides a comprehensive overview of the reaction's core principles, practical experimental considerations, and its application in drug discovery.
Core Principles and Reaction Mechanism
The Suzuki-Miyaura coupling operates via a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition : The catalytic cycle begins with the oxidative addition of the organohalide (R¹-X) to a coordinatively unsaturated Pd(0) complex (e.g., Pd(0)L₂). This step involves the cleavage of the carbon-halogen bond and the oxidation of the palladium center from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex. This is often the rate-determining step of the reaction.[1] The reactivity of the halide is typically I > Br > OTf >> Cl.[2]
-
Transmetalation : In this step, the organic group from the organoboron species (R²) is transferred to the palladium(II) complex, displacing the halide. This process requires activation by a base, which forms a more nucleophilic boronate species (e.g., [R²B(OH)₃]⁻). This boronate then reacts with the Pd(II) complex to form a new diorganopalladium(II) intermediate.[1][2]
-
Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) intermediate. The two organic fragments (R¹ and R²) couple to form the new C-C bond in the desired product (R¹-R²), and the palladium catalyst is regenerated in its original Pd(0) oxidation state, allowing it to re-enter the catalytic cycle.[1]
Visualization of the Catalytic Cycle
Key Reaction Components
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of its components.
-
Palladium Catalyst : While various transition metals have been explored, palladium remains the most effective and versatile catalyst. The choice of the palladium source (precatalyst) and the associated ligands is critical. Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.
-
Ligands : Ligands stabilize the palladium center and modulate its reactivity. Electron-rich and bulky phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often employed to enhance catalytic activity, especially for less reactive organohalides like aryl chlorides.[3]
-
Organoboron Reagent : Boronic acids (RB(OH)₂) are the most common coupling partners due to their stability and commercial availability.[4] For substrates prone to decomposition (protodeboronation), more stable derivatives like boronate esters (e.g., pinacol (B44631) esters) or organotrifluoroborates (RBF₃K) are used.[2][4]
-
Organohalide : A wide range of aryl, heteroaryl, vinyl, and alkyl halides or pseudohalides (like triflates) can be used. The reactivity order is generally I > OTf > Br >> Cl.[2][5] The coupling of aryl chlorides, while challenging, is highly desirable for industrial applications due to their lower cost and is achievable with modern, highly active catalyst systems.[3]
-
Base : A base is essential for the transmetalation step. Inorganic bases like carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH) are commonly used. The choice of base can significantly impact reaction rate and yield.
-
Solvent : The reaction is often performed in solvents like toluene, dioxane, or THF, frequently with the addition of water to facilitate the dissolution of the inorganic base.
Visualization of Component Relationships
Quantitative Data Presentation
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific substrates and reaction conditions. The following tables provide a comparative overview of catalyst performance for various coupling partners.
Table 1: Comparison of Palladium Catalysts for Coupling of Aryl Bromides Data is compiled for the coupling of various aryl bromides with phenylboronic acid to provide a comparative overview.
| Catalyst System | Aryl Bromide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzimidazole-based Pd(II) complex (0.5 mol%) | 4-Bromoacetophenone | KOH | Water | 100 | 1 | 94 |
| Pd(dppf)Cl₂ (3 mol%) | 4-Bromotoluene | K₂CO₃ | Dioxane | 80 | 12 | 95 |
| Pd(OAc)₂ / SPhos (1 mol%) | 4-Bromoanisole | K₃PO₄ | Toluene | 100 | 2 | 98 |
| Pd/C (1 mol%) | 4-Bromobenzonitrile (B114466) | K₂CO₃ | EtOH/H₂O | 80 | 1 | 99 |
| Pd(PPh₃)₄ (3 mol%) | 1-Bromo-4-nitrobenzene | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 96 |
Table 2: Catalyst Performance for Coupling of Challenging Aryl Chlorides Coupling unactivated or sterically hindered aryl chlorides requires highly active catalyst systems.
| Catalyst System (mol%) | Aryl Chloride | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / XPhos (2%) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 18 | 98 |
| Pd(OAc)₂ / SPhos (1%) | 1-Chloro-4-nitrobenzene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | 99 |
| Pd(OAc)₂ / RuPhos (2%) | 2-Chloropyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 100 | 16 | 91 |
| NiCl₂(dppp) (10%) | Chlorobenzene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 24 | 85 |
Detailed Experimental Protocol
This section provides a general, representative protocol for a laboratory-scale Suzuki-Miyaura coupling reaction.
Objective: Synthesis of 4-phenylbenzonitrile from 4-bromobenzonitrile and phenylboronic acid.
Materials:
-
4-Bromobenzonitrile (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 4-bromobenzonitrile, phenylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: In a separate vial, dissolve Pd(OAc)₂ and SPhos in toluene. Add this catalyst solution to the Schlenk flask via syringe, followed by the water.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 1-4 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure 4-phenylbenzonitrile.
Visualization of the Experimental Workflow
Applications in Drug Discovery and Development
The Suzuki-Miyaura coupling is a workhorse reaction in the pharmaceutical industry, enabling the synthesis of numerous blockbuster drugs. The biaryl moiety constructed via this reaction is a common structural motif in pharmacologically active compounds.
-
Sartans (Angiotensin II Receptor Antagonists): A key step in the synthesis of antihypertensive drugs like Losartan and Telmisartan involves a Suzuki-Miyaura coupling to create the central biphenyl (B1667301) scaffold.[6][7][8] For example, an efficient synthesis of Telmisartan involves the coupling of 4-formylphenylboronic acid with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline, achieving a 90% yield for this crucial C-C bond formation.[6][9]
-
Oncology: The reaction is used in the synthesis of various kinase inhibitors. For instance, the PARP inhibitor Rucaparib and the tyrosine kinase inhibitor Lapatinib contain key biaryl linkages constructed using this methodology.
-
Anti-inflammatory Drugs: Nonsteroidal anti-inflammatory drugs (NSAIDs) with a biphenyl structure, such as Diflunisal and Felbinac , can be synthesized efficiently using the Suzuki-Miyaura coupling.
The reaction's reliability and predictability make it ideal for building molecular libraries for structure-activity relationship (SAR) studies during the lead optimization phase of drug discovery.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzo[b]thiophene-2-boronic acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzo[b]thiophene-2-boronic acid, a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. This document details its chemical properties, key applications with a focus on Suzuki-Miyaura cross-coupling reactions and its role in the development of fluorescent sensors and enzyme inhibitors. Detailed experimental methodologies and visual representations of relevant signaling pathways are included to support researchers in their scientific endeavors.
Core Properties of this compound
This compound is a stable, white to off-white solid organic compound. Its structure, featuring a fused benzene (B151609) and thiophene (B33073) ring system with a boronic acid functional group, makes it a valuable building block in synthetic chemistry.
| Property | Value | References |
| CAS Number | 98437-23-1 | [cite] |
| Molecular Formula | C₈H₇BO₂S | [cite] |
| Molecular Weight | 178.02 g/mol | [cite] |
| Appearance | White to off-white solid | [cite] |
| Melting Point | ~255 °C | [cite] |
| Solubility | Insoluble in water. Soluble in various organic solvents. | [cite] |
Key Applications and Experimental Protocols
This compound is a key reagent in several advanced chemical transformations, leading to the synthesis of a wide array of functional molecules.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This compound serves as an excellent coupling partner with various aryl and heteroaryl halides to produce biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals and materials science.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. Reaction conditions should be optimized for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., a mixture of toluene (B28343) and water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.
-
Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Logical Workflow for Suzuki-Miyaura Coupling
Synthesis of Fluorescent Sensors
The unique photophysical properties of the benzo[b]thiophene moiety make it an attractive scaffold for the design of fluorescent sensors. This compound and its derivatives are particularly useful for the detection of saccharides. The boronic acid group reversibly binds with the cis-diol functionalities of sugars, leading to a detectable change in the fluorescence of the molecule.
Experimental Protocol: General Synthesis of a Fluorescent Sugar Sensor
This protocol outlines a general approach to synthesizing a fluorescent sugar sensor from a functionalized Benzo[b]thiophene precursor.
Materials:
-
A suitable Benzo[b]thiophene precursor with a reactive site for boronic acid installation.
-
A boronic acid source (e.g., triisopropyl borate).
-
An organolithium reagent (e.g., n-butyllithium).
-
Anhydrous solvent (e.g., THF).
-
Acidic workup solution (e.g., aqueous HCl).
Procedure:
-
Dissolve the Benzo[b]thiophene precursor in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add the organolithium reagent and stir for a specified time to allow for lithiation.
-
Add the boronic acid source dropwise and continue stirring at low temperature before allowing the reaction to warm to room temperature.
-
Quench the reaction with an acidic aqueous solution.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting boronic acid derivative, often by recrystallization or chromatography.
Logical Workflow for Fluorescent Sensor Synthesis
Role in Drug Discovery: Targeting Signaling Pathways
Derivatives of Benzo[b]thiophene are of significant interest in drug discovery due to their ability to modulate the activity of key enzymes involved in various disease-related signaling pathways.
Inhibition of Phosphodiesterase 4 (PDE4)
Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in inflammatory processes. Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. Benzo[b]thiophene-based compounds have been explored as potential PDE4 inhibitors for the treatment of inflammatory diseases.
PDE4 Signaling Pathway
Inhibition of the RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway is a critical regulator of cell shape, motility, and contraction. Its dysregulation is implicated in various diseases, including cancer metastasis. Benzo[b]thiophene derivatives have been investigated as inhibitors of this pathway, showing potential in suppressing cancer cell migration and invasion.
RhoA/ROCK Signaling Pathway
Conclusion
This compound is a valuable and versatile chemical entity with broad applications in organic synthesis and medicinal chemistry. Its utility in constructing complex molecular architectures through Suzuki-Miyaura coupling and its role as a scaffold for fluorescent sensors and enzyme inhibitors highlight its importance in modern chemical and biological research. This guide provides a foundational understanding and practical methodologies to aid researchers in leveraging the potential of this powerful building block.
Methodological & Application
Application Notes: Synthesis of 2,3-Diarylbenzo[b]thiophenes via Suzuki-Miyaura Coupling
Introduction
2,3-Diarylbenzo[b]thiophenes represent a significant class of heterocyclic compounds that are of considerable interest to researchers in medicinal chemistry and materials science. These scaffolds are recognized as privileged structures due to their presence in a variety of biologically active molecules.[1] The versatile synthetic routes to these compounds, particularly through palladium-catalyzed cross-coupling reactions, have made them accessible for further investigation and development.
This application note details a robust and efficient method for the synthesis of 2,3-diarylbenzo[b]thiophenes utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol employs readily available 2,3-dibromobenzo[b]thiophene (B1294826) and various arylboronic acids as precursors, offering a convergent and flexible approach to a diverse range of derivatives.
Advantages of the Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds and offers several advantages for the synthesis of 2,3-diarylbenzo[b]thiophenes:
-
Good to Excellent Yields: The reaction typically provides moderate to good yields of the desired products.[2][3]
-
Broad Substrate Scope: A wide variety of substituted arylboronic acids can be employed, allowing for the introduction of diverse functionalities on the aryl rings.
-
Mild Reaction Conditions: The reaction is generally carried out under relatively mild conditions, which enhances its functional group tolerance.
-
Commercial Availability of Reagents: The starting materials, including various arylboronic acids and the palladium catalyst, are commercially available.
Data Presentation
The following table summarizes the yields obtained for the synthesis of various 2,3-diarylbenzo[b]thiophene derivatives using the described Suzuki-Miyaura coupling protocol. The data is adapted from the work of Sial et al. (2020).[2][3]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2,3-Diphenylbenzo[b]thiophene | 75 |
| 2 | 4-Methylphenylboronic acid | 2,3-Di(p-tolyl)benzo[b]thiophene | 78 |
| 3 | 4-Methoxyphenylboronic acid | 2,3-Bis(4-methoxyphenyl)benzo[b]thiophene | 72 |
| 4 | 4-Chlorophenylboronic acid | 2,3-Bis(4-chlorophenyl)benzo[b]thiophene | 70 |
| 5 | 4-Fluorophenylboronic acid | 2,3-Bis(4-fluorophenyl)benzo[b]thiophene | 73 |
| 6 | 3-Nitrophenylboronic acid | 2,3-Bis(3-nitrophenyl)benzo[b]thiophene | 65 |
| 7 | 2-Thienylboronic acid | 2,3-Di(thiophen-2-yl)benzo[b]thiophene | 68 |
| 8 | Naphthalene-1-boronic acid | 2,3-Di(naphthalen-1-yl)benzo[b]thiophene | 62 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 2,3-diarylbenzo[b]thiophenes via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
-
2,3-Dibromobenzo[b]thiophene
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Arylboronic acid of choice
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane (B91453) (anhydrous)
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Distilled water
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Ethyl acetate (B1210297)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for work-up and purification
Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dibromobenzo[b]thiophene (1.0 mmol, 1.0 equiv).
-
Add the desired arylboronic acid (2.2 mmol, 2.2 equiv).
-
Add potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
-
Solvent Addition and Reaction:
-
To the flask, add anhydrous 1,4-dioxane (15 mL) and distilled water (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up Procedure:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Add distilled water (20 mL) to the reaction mixture and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
The appropriate eluent system will depend on the polarity of the product but a mixture of hexane (B92381) and ethyl acetate is a common starting point.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the 2,3-diarylbenzo[b]thiophene derivative.
-
Mandatory Visualization
The following diagrams illustrate the synthetic workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General workflow for the synthesis of 2,3-diarylbenzo[b]thiophenes.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Benzo[b]thiophene-2-boronic Acid: A Versatile Scaffold for Kinase Inhibitor Drug Discovery
Introduction
Benzo[b]thiophene-2-boronic acid has emerged as a crucial building block for medicinal chemists engaged in the design and synthesis of novel kinase inhibitors. Its rigid, bicyclic structure provides a valuable scaffold that can be readily functionalized to interact with the ATP-binding sites of various kinases, which are critical targets in oncology and inflammatory diseases. The boronic acid moiety facilitates convenient carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions, enabling the construction of diverse compound libraries with a wide range of biological activities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of inhibitors targeting key kinases such as PI3K, PARP, and Aurora kinases.
Application in PI3K Inhibitor Synthesis
The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This compound serves as a key starting material for the synthesis of potent PI3K inhibitors.
Signaling Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade that, when aberrantly activated, promotes tumorigenesis. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the cell membrane, leading to AKT activation. Activated AKT proceeds to phosphorylate a multitude of downstream targets, including mTOR, which ultimately results in increased protein synthesis and cell proliferation, as well as inhibition of apoptosis.
Troubleshooting & Optimization
Technical Support Center: Cross-Coupling Reactions with Benzo[b]thiophene-2-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzo[b]thiophene-2-boronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when using this compound in Suzuki-Miyaura coupling reactions?
A1: The two most prevalent side products encountered during Suzuki-Miyaura coupling reactions with this compound are the result of protodeboronation and homocoupling .
-
Protodeboronation: This is a reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, leading to the formation of benzo[b]thiophene.[1][2] This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product. Thiophene-based boronic acids are particularly susceptible to protodeboronation, especially under basic conditions.
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form 2,2'-bibenzo[b]thiophene. This can be promoted by the presence of oxygen or certain palladium(II) species in the reaction mixture.[3][4]
Q2: What factors promote the formation of these side products?
A2: Several factors can influence the extent of side product formation:
-
Protodeboronation is often accelerated by:
-
High pH: Strong bases can promote the formation of a boronate species that is more susceptible to protonolysis.[1][5]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[5]
-
Aqueous/Protic Solvents: The presence of a proton source, like water, is necessary for this side reaction to occur.[5]
-
-
Homocoupling can be promoted by:
Q3: How can I minimize the formation of benzo[b]thiophene (protodeboronation product)?
A3: To minimize protodeboronation, consider the following strategies:
-
Optimize the Base: Use milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) instead of strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1][5][6]
-
Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate of the desired cross-coupling reaction.[1][5]
-
Use Anhydrous Conditions: Employing anhydrous solvents and reagents can reduce the availability of protons for protodeboronation.[1]
-
Use a More Stable Boronic Acid Derivative: Convert the boronic acid to a more stable form, such as a pinacol (B44631) ester or a trifluoroborate salt. These derivatives are generally more resistant to protodeboronation and release the active boronic acid slowly during the reaction.[2][7]
Q4: What are the best practices to avoid the homocoupling product, 2,2'-bibenzo[b]thiophene?
A4: To suppress homocoupling, focus on these preventative measures:
-
Thorough Degassing: Ensure that all solvents and the reaction mixture are properly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[6]
-
Use of Pd(0) Pre-catalysts: Start with a Pd(0) catalyst source, such as Pd(PPh₃)₄, or ensure that the Pd(II) pre-catalyst is efficiently reduced to Pd(0) at the beginning of the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and significant amount of benzo[b]thiophene detected. | High rate of protodeboronation. | 1. Switch to a milder base: Replace NaOH or KOH with K₂CO₃, Cs₂CO₃, or K₃PO₄. 2. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). 3. Use anhydrous solvents and reagents. 4. Protect the boronic acid: Convert this compound to its pinacol ester or trifluoroborate salt. |
| Formation of a significant amount of 2,2'-bibenzo[b]thiophene. | Oxidative homocoupling of the boronic acid. | 1. Improve degassing: Ensure all reaction components are thoroughly deoxygenated. 2. Use a Pd(0) catalyst: Employ a catalyst like Pd(PPh₃)₄. 3. Add a reducing agent: In some cases, a mild reducing agent can help maintain the catalyst in the Pd(0) state. |
| Inconsistent reaction yields. | Variability in the quality of the boronic acid or reaction setup. | 1. Check the purity of the boronic acid: Ensure it has not degraded during storage. 2. Maintain a strict inert atmosphere: Use Schlenk techniques or a glovebox. 3. Ensure consistent solvent and reagent quality: Use freshly dried and degassed solvents for each reaction. |
Data Presentation
While specific quantitative data for side product formation with this compound is not extensively published, the following table summarizes the expected trends based on general principles for heteroaromatic boronic acids.
| Parameter | Condition A (Favors Side Products) | Condition B (Minimizes Side Products) | Expected Predominant Side Product |
| Base | Strong Base (e.g., NaOH, 2M aq.) | Weak Base (e.g., K₂CO₃, solid) | Protodeboronation |
| Temperature | High Temperature (e.g., >100 °C) | Moderate Temperature (e.g., 60-80 °C) | Protodeboronation |
| Atmosphere | Air | Inert (Argon or Nitrogen) | Homocoupling |
| Boronic Acid Form | Free Boronic Acid | Pinacol Ester or Trifluoroborate Salt | Protodeboronation |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with this compound to Minimize Side Products
This protocol provides a starting point and should be optimized for the specific coupling partners.
Reagents:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, base, and palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using this compound pinacol ester
Reagents:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound pinacol ester, base, and palladium catalyst.
-
Add the degassed solvent mixture.
-
Heat the reaction to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Perform a standard aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
Visualizations
Caption: Overview of desired and undesired reaction pathways.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Preventing homocoupling of boronic acids in palladium-catalyzed reactions
Topic: Preventing Homocoupling of Boronic Acids
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals to minimize the formation of boronic acid homocoupling byproducts in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling in the context of a palladium-catalyzed reaction?
A1: Boronic acid homocoupling is a common side reaction where two molecules of the boronic acid (or its derivative) react with each other to form a symmetrical biaryl byproduct. This process is undesirable as it consumes the boronic acid, reduces the yield of the intended cross-coupled product, and can complicate the purification process due to the structural similarity between the homocoupled product and the target molecule.[1][2]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main factors that promote boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][2]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[1][2][3] It has been demonstrated that higher concentrations of oxygen lead to an increased formation of homocoupling byproducts.[3]
-
Palladium(II)-Mediated Homocoupling: When a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product. This reaction also serves to reduce the Pd(II) to the active Pd(0) catalyst required for the primary cross-coupling cycle, but at the expense of the boronic acid.[2][4]
Q3: How can I effectively remove dissolved oxygen from my reaction mixture?
A3: Rigorous degassing of solvents and the reaction mixture is crucial. Two common and effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (at least 15-30 minutes) can effectively displace dissolved oxygen.[1] For optimal results, a subsurface sparge, where the gas is introduced below the liquid's surface, is recommended.
-
Freeze-Pump-Thaw: This is a highly effective method for removing dissolved gases. It involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then allowing the solvent to thaw. Repeating this cycle three to five times is recommended for maximum efficiency.[2][5][6][7][8]
Q4: Does the choice of palladium precatalyst influence the extent of homocoupling?
A4: Yes, the choice of palladium precatalyst is critical. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can significantly reduce homocoupling as it does not require an initial reduction step that can consume the boronic acid.[1] If a Pd(II) precatalyst is used, the addition of a mild reducing agent, like potassium formate (B1220265), can help to generate the active Pd(0) species without promoting significant homocoupling.[1][9]
Q5: How do ligands affect boronic acid homocoupling?
A5: The choice of ligand plays a significant role in minimizing homocoupling. Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, are often recommended.[10] These ligands can accelerate the desired oxidative addition and reductive elimination steps of the cross-coupling cycle, making the intended reaction kinetically favored over the homocoupling pathway.[11]
Q6: Can the base and solvent system be optimized to reduce homocoupling?
A6: Absolutely. The choice of base and solvent can have a substantial impact on the reaction's outcome.
-
Base: The base activates the boronic acid for transmetalation.[12] However, the strength and concentration of the base can influence side reactions. It is often beneficial to screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal conditions for a specific substrate combination.[13]
-
Solvent: The solvent affects the solubility of the reactants and catalyst, and can influence the reaction rates. Aprotic solvents like dioxane and THF, often with a small amount of water, are commonly used. However, the optimal solvent system is substrate-dependent and may require screening to minimize homocoupling.[14][15]
Troubleshooting Guide
Problem: Significant formation of boronic acid homocoupling product.
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).[1][16] | Degassing: Use either inert gas sparging for 15-30 minutes or perform 3-5 freeze-pump-thaw cycles.[1][5] Inert Atmosphere: Assemble the reaction glassware while hot after oven-drying and purge with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.[17][18] |
| Use of Pd(II) Precatalyst | Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[1] If using a Pd(II) source, add a mild reducing agent. | Using a Pd(0) Precatalyst: Add the Pd(0) catalyst directly to the reaction mixture under an inert atmosphere. Addition of a Mild Reducing Agent: Add 1-2 equivalents of potassium formate to the reaction mixture before adding the palladium catalyst.[1][9] |
| Suboptimal Ligand Choice | Screen different palladium ligands. Bulky, electron-rich phosphine ligands often promote the desired cross-coupling over homocoupling.[10] | Ligand Screening: Set up small-scale parallel reactions to test various ligands (e.g., SPhos, XPhos, P(t-Bu)₃) under the same reaction conditions. Monitor the reactions by TLC or LC-MS to identify the most effective ligand. |
| Inappropriate Base or Solvent | Optimize the base and solvent system. The choice of base and solvent can significantly influence the reaction outcome. | Base and Solvent Optimization: Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane/water, Toluene/water, THF/water). Run the reaction with different combinations while keeping other parameters constant and analyze the product-to-homocoupling ratio.[13] |
| Boronic Acid Instability | Use more stable boronic acid derivatives like pinacol (B44631) esters (Bpin) or MIDA boronates. | Use of Boronic Esters: Substitute the boronic acid with the corresponding boronic ester in the reaction setup. These derivatives can provide a slower, controlled release of the boronic acid, which can suppress side reactions.[1] |
Data Presentation
Table 1: Effect of Oxygen Concentration on Homocoupling
| Dissolved Oxygen (ppm) | Homocoupling Byproduct (%) |
| 8.3 - 8.7 | ~0.35 |
| < 0.1 | < 0.05 |
Data is illustrative and based on trends reported in the literature. Actual values may vary depending on specific reaction conditions.[5][9]
Table 2: Comparative Performance of Ligands in Suzuki-Miyaura Coupling
| Ligand | Palladium Precursor | Base | Solvent | Yield of Cross-Coupled Product (%) | Yield of Homocoupling Product (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | Moderate | Significant |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | High | Low |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | Very High | Very Low |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH/H₂O | Excellent | Trace |
This table provides a qualitative comparison based on general trends. Specific yields are highly dependent on the substrates and reaction conditions.[11]
Experimental Protocols
Protocol 1: Rigorous Degassing of Solvents using Freeze-Pump-Thaw
-
Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.
-
Connect the flask to a Schlenk line.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once the solvent is completely frozen, open the flask to a high vacuum for 5-10 minutes to remove gases from the headspace.
-
Close the stopcock to the vacuum and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid.
-
Repeat the freeze-pump-thaw cycle at least two more times.
-
After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).
Protocol 2: Setting up a Suzuki-Miyaura Coupling Reaction under Inert Atmosphere
-
Oven-dry all glassware (e.g., Schlenk flask, condenser, magnetic stir bar) and allow it to cool under a stream of inert gas.
-
Assemble the glassware and connect it to a Schlenk line or an inert gas-filled balloon.
-
Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the aryl halide, boronic acid (or ester), base, and ligand to the flask.
-
Add the degassed solvent via a syringe.
-
If using a solid palladium precatalyst, add it at this stage under a positive flow of inert gas.
-
Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
Visualizations
Caption: Competing pathways: Suzuki-Miyaura cross-coupling vs. boronic acid homocoupling.
Caption: A troubleshooting workflow for minimizing boronic acid homocoupling.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. FFUP - Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction [sigarra.up.pt]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Impact of Base and Solvent Choice on Reaction Efficiency
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize chemical reactions by carefully selecting the appropriate base and solvent.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent fundamentally impact a chemical reaction?
A1: The solvent is not just a medium for reactants to dissolve in; it can significantly influence reaction rates, stability of reactants and intermediates, and even the reaction mechanism itself.[1][2][3] Solvents can affect the equilibrium constant of a reaction by differentially stabilizing the reactants or products.[1] The choice of an appropriate solvent allows for thermodynamic and kinetic control over a chemical reaction.[1]
Key solvent effects include:
-
Stabilization of Intermediates and Transition States: Polar solvents are particularly effective at stabilizing charged intermediates and transition states.[1][4][5] For instance, in S(_N)1 reactions, polar protic solvents can stabilize the carbocation intermediate, accelerating the reaction.[2][4]
-
Solvation of Reactants: The way a solvent interacts with reactant molecules can alter their reactivity. For example, protic solvents can form hydrogen bonds with nucleophiles, creating a "cage" around them and reducing their nucleophilicity.[6][7]
-
Solubility: Reactants must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently.[8][9] Poor solubility can lead to low yields and incomplete conversions.[8]
Q2: What is the practical difference between protic and aprotic solvents in an experimental setting?
A2: The primary difference lies in their ability to act as hydrogen bond donors.
-
Protic Solvents (e.g., water, methanol, ethanol) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can thus form hydrogen bonds.[4][5] They are effective at solvating both cations and anions. However, their tendency to hydrogen-bond with and "cage" anionic nucleophiles can decrease the rate of S(_N)2 reactions.[7][10]
-
Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) lack an O-H or N-H bond and cannot act as hydrogen bond donors.[8] They are still polar and can solvate cations, but they leave anions relatively "naked" and more reactive. This is why S(_N)2 reactions are often significantly faster in polar aprotic solvents.[7][10]
Q3: How does the strength and type of base influence the competition between substitution (S(_N)2) and elimination (E2) reactions?
A3: The choice of base is critical in determining the major reaction pathway.
-
Base Strength: Strong bases favor the E2 pathway.[11] Reactions that require a strong base, like E2 reactions, are often run in solvents that can support the dissociated form of the base.[12] A shift from a weaker to a stronger base can change the reaction from an E1 to an E2 mechanism.[11]
-
Steric Hindrance: Sterically hindered, non-nucleophilic bases (e.g., potassium tert-butoxide, LDA) are designed to favor elimination over substitution. Their bulkiness prevents them from acting as nucleophiles and attacking a carbon atom (S(_N)2), but they can readily remove a proton from the periphery of the molecule (E2).
-
Nucleophilicity vs. Basicity: All nucleophiles are potential bases, and vice-versa. The key is to select a reagent that has the desired dominant character for the intended reaction. For example, sodium hydroxide (B78521) can act as both a nucleophile and a base.[13] In contrast, the azide (B81097) ion (N(_3)(-)) is a good nucleophile but a relatively weak base, favoring substitution.
Q4: What are the initial steps to consider when selecting a solvent for a novel reaction?
A4: Selecting a solvent for a new reaction involves a multi-faceted approach that balances chemical compatibility with practical considerations.[9]
-
Solubility: First, ensure that all reactants and catalysts are soluble in the chosen solvent.[8][9]
-
Inertness: The solvent should not react with any of the reactants, intermediates, or products.[9]
-
Reaction Mechanism: The polarity of the solvent should match the mechanism. Reactions with polar transition states are generally faster in more polar solvents.[1][14]
-
Boiling Point: The solvent's boiling point should be compatible with the desired reaction temperature. For reactions requiring heating, a solvent with a boiling point slightly above the reaction temperature is ideal for reflux conditions.[5][8][9]
-
Downstream Processing: Consider how the solvent will be removed after the reaction. Lower-boiling solvents are easier to remove via evaporation.[9] Also, consider its miscibility for workup procedures like extractions.[9]
-
Safety and Environmental Impact: Always evaluate the toxicity, flammability, and environmental footprint of the solvent.[8]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction has a very low yield. How can I determine if the base or solvent is the culprit?
A: Low yields are a frequent problem and require a systematic approach to diagnose.[15] The base and solvent are excellent starting points for optimization.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Possible Causes & Solutions:
-
Incorrect Solvent Polarity: The polarity of your solvent may not be stabilizing the transition state of your reaction. If your reaction involves the formation of a charged intermediate (like in an S(_N)1 reaction), a more polar, protic solvent could increase the yield.[2][4] Conversely, for an S(_N)2 reaction, switching from a protic to a polar aprotic solvent can dramatically increase the rate and yield.[10]
-
Base Strength or Steric Hindrance: The base may be too weak to deprotonate the substrate effectively, or it may be acting as a nucleophile and creating unwanted side products. If an elimination reaction is desired, consider switching to a stronger, more sterically hindered base like potassium tert-butoxide. If substitution is desired, a weaker, less-hindered base might be better.
-
Reagent Solubility: One or more of your reactants may not be fully dissolved, limiting their availability to react.[8] Test the solubility of your starting materials in the chosen solvent before running the reaction on a larger scale.
Issue 2: Formation of Unexpected Side Products
Q: My reaction is producing a mixture of products, including isomers and byproducts. How can I improve selectivity by changing the base or solvent?
A: Poor selectivity is often a direct consequence of competing reaction pathways. The choice of base and solvent is a powerful tool to control this.
Possible Causes & Solutions:
-
S(_N)2 vs. E2 Competition: This is a classic selectivity problem.
-
To favor E2 (elimination) , use a strong, sterically hindered base (e.g., t-BuOK) and consider a less polar solvent.[11]
-
To favor S(_N)2 (substitution) , use a good nucleophile that is a weaker base (e.g., NaN(_3), NaCN) and a polar aprotic solvent (e.g., DMSO, DMF) to enhance nucleophilicity.[7][10]
-
-
Thermodynamic vs. Kinetic Control: The reaction temperature, often dictated by the solvent's boiling point, can influence product distribution. Lower temperatures may favor the kinetically controlled product, while higher temperatures can allow the reaction to reach equilibrium and favor the more stable, thermodynamically controlled product.[9]
-
Over-reaction or Degradation: The chosen solvent may require a high temperature that causes your product to degrade or react further.[15] If you suspect this, try a lower-boiling solvent or run the reaction at a lower temperature for a longer time.
Data Presentation: Solvent Effects on S(_N)2 vs. E2 Competition
The following table provides quantitative data on how solvation affects the reaction barriers for S(_N)2 and E2 pathways for the reaction of F
−
with C(_2)H(_5)Cl. An increase in the reaction barrier indicates a slower reaction.
| System | S(_N)2 Barrier (kcal/mol) | E2 Barrier (kcal/mol) | Favored Pathway |
| Gas Phase (No Solvent) | -14.9 | -20.5 | E2 |
| One H(_2)O Molecule | +0.1 | -3.0 | E2 |
| Two H(_2)O Molecules | +9.0 | +8.4 | E2 (Slightly) |
| Three H(_2)O Molecules | +16.4 | +18.0 | S(_N)2 |
| Data adapted from quantum chemical investigations.[16][17] |
This data illustrates that strong solvation by water progressively increases the energy barrier for both reactions, but it disfavors the E2 pathway more significantly, leading to a switch in selectivity to the S(_N)2 pathway.[16][17]
Issue 3: Reaction is Too Slow or Stalled
Q: My reaction is not proceeding to completion, even after an extended time. Could my choice of solvent or base be the issue?
A: A stalled reaction can often be revitalized by optimizing the reaction conditions, with solvent and base being key factors.
Logical Flow for Solvent Selection
Caption: A decision-making flowchart for selecting an appropriate solvent.
Possible Causes & Solutions:
-
Insufficient Base Strength: The selected base may not be strong enough to initiate the reaction at a reasonable rate.[13] Consult a pKa table to choose a base with a conjugate acid that is significantly weaker than the acid in your reaction.
-
Solvent Suppressing Reactivity: As mentioned, protic solvents can significantly slow down S(_N)2 reactions by solvating the nucleophile.[18] Switching to a polar aprotic solvent like DMF or DMSO can lead to a dramatic rate increase.[10]
-
Inhibitor Present: Your starting materials or solvent may contain impurities that are inhibiting a catalyst or reacting with your base.[15] Ensure you are using reagents and solvents of appropriate purity and consider re-purifying your starting materials.[15]
Experimental Protocols
Protocol 1: General Method for Solvent Screening
Objective: To systematically test multiple solvents to identify the optimal choice for a new reaction.
Methodology:
-
Solvent Selection: Choose a range of 4-6 solvents with varying polarities and properties (e.g., a polar protic like ethanol, a polar aprotic like acetonitrile, a non-polar like toluene, and an ether like THF).[9] Ensure they are all compatible with your reactants.
-
Reaction Setup: In parallel, set up identical small-scale reactions in separate vials. Ensure each vial contains the same concentration of reactants and catalyst.
-
Temperature Control: If the reaction requires heating, place all vials in a heating block to ensure a consistent temperature. The maximum temperature will be limited by the lowest boiling solvent.
-
Reaction Monitoring: At set time intervals (e.g., 1h, 4h, 12h), take a small aliquot from each reaction mixture. Quench the aliquot and analyze it by TLC, GC-MS, or NMR to monitor the consumption of starting material and the formation of the product.
-
Analysis: After a predetermined time, or once the reactions appear complete, quench all reactions. Analyze the crude mixtures to determine the conversion, yield, and purity of the desired product in each solvent.
-
Selection: Based on the results, select the best-performing solvent for further optimization on a larger scale.[9]
Protocol 2: Optimizing Base for an E2 Elimination Reaction
Objective: To identify the most effective base to maximize the yield of an alkene product via an E2 reaction while minimizing S(_N)2 side products.
Methodology:
-
Base Selection: Choose a range of bases with varying strengths and steric bulk. For example: Sodium Ethoxide (strong, not hindered), Potassium tert-Butoxide (strong, hindered), and DBU (strong, non-nucleophilic organic base).
-
Reaction Setup: Set up three parallel reactions in an appropriate aprotic solvent (e.g., THF). Each reaction should have the same substrate concentration and temperature. Add 1.1 equivalents of each selected base to its respective reaction vessel.
-
Monitoring: Monitor the reactions by TLC, looking for the disappearance of the starting alkyl halide and the appearance of the alkene product. Also, look for any potential S(_N)2 products (which may have a different R(_f) value).
-
Work-up and Analysis: Once the starting material is consumed, perform an identical aqueous work-up on each reaction. Isolate the crude product and analyze it by
H NMR.1 -
Evaluation: Determine the ratio of elimination product to substitution product by integrating the characteristic peaks in the NMR spectrum for each reaction. The base that provides the highest ratio of alkene to substitution product is the optimal choice for this transformation.
Disclaimer: These guides are intended for informational purposes for trained professionals. All experiments should be conducted with appropriate safety precautions.
References
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Solvent Effects on Chemical Reaction | PPTX [slideshare.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. quora.com [quora.com]
- 8. thecalculatedchemist.com [thecalculatedchemist.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scribd.com [scribd.com]
Managing air and moisture sensitivity of boronic acids
Technical Support Center: Managing Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the air and moisture sensitivity of boronic acids. Below are troubleshooting guides and frequently asked questions to address common issues encountered during storage, handling, and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of boronic acid degradation?
A1: The most common signs of degradation include changes in physical appearance, such as clumping or caking due to moisture absorption.[1] Chemically, degradation often manifests as poor performance in reactions like Suzuki-Miyaura couplings, leading to low yields.[2] Analytically, you may observe the appearance of new signals in ¹H NMR spectra or new peaks in HPLC chromatograms corresponding to degradation products.[3]
Q2: What are the main chemical pathways through which boronic acids degrade?
A2: Boronic acids are susceptible to three main degradation pathways:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, often catalyzed by moisture, acidic, or basic conditions.[3][4]
-
Oxidation: The carbon-boron bond can be oxidatively cleaved, which can be a significant deactivation pathway for some boronic acid-containing drugs.[5]
-
Trimerization (Dehydration): Boronic acids can lose water to form cyclic trimetric anhydrides known as boroxines.[6][7][8] While boroxines are often equally effective in reactions like Suzuki couplings, their formation complicates accurate quantification and handling.[7][9]
Q3: How should I properly store my boronic acids to ensure long-term stability?
A3: Proper storage is critical to maintain the integrity of boronic acids.[3] Key recommendations include:
-
Temperature: Store refrigerated at temperatures below 4°C (39°F) to minimize degradation.[3]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3]
-
Moisture: Keep containers tightly sealed to protect from moisture, as boronic acids can be hygroscopic.[1][10] The use of desiccants can provide additional protection in humid environments.[1]
-
Container: Use containers made of inert materials like glass or chemically resistant plastics (e.g., HDPE).[1]
Q4: When should I consider using a protecting group for my boronic acid?
A4: Using a protecting group is advisable when the free boronic acid is unstable under the planned reaction or purification conditions.[9][11] This is particularly relevant for 2-heterocyclic, vinyl, and cyclopropyl (B3062369) boronic acids, which are known to be inherently unstable.[12][13] Protecting groups can prevent decomposition, simplify handling, and allow the boronic acid moiety to be carried through multiple synthetic steps.[11]
Q5: What are the most common protecting groups for boronic acids, and when should I choose one over another?
A5: The most common protecting groups are boronate esters and trifluoroborate salts.
-
Pinacol (B44631) Esters (Bpin): These are the most popular choice.[9] They are generally stable enough for chromatographic purification but are still sufficiently reactive to be used directly in many cross-coupling reactions.[9]
-
N-methyliminodiacetic acid (MIDA) Esters: MIDA boronates are exceptionally stable and are inert to cross-coupling conditions, making them true protecting groups.[11] They are ideal for multi-step syntheses where the boron functionality needs to be masked. MIDA esters can be used for the slow, in-situ release of unstable boronic acids, which is a major advantage for challenging cross-couplings.[12][13]
-
Potassium Organotrifluoroborate Salts (R-BF₃K): These salts are highly stable, bench-top solids that are easy to handle and characterize because they do not form boroxines.[7] They often require an "activation" step (hydrolysis) to release the active boronic acid during the reaction.[14]
Troubleshooting Guides
Problem 1: My Suzuki-Miyaura coupling reaction has a low or no yield.
| Potential Cause | Recommended Solution(s) |
| Degraded Boronic Acid | Use a fresh supply of the boronic acid. If the boronic acid is known to be unstable, consider converting it to a more stable derivative like a pinacol ester or a MIDA boronate for storage and use.[2][12] For particularly unstable boronic acids, use a MIDA boronate which allows for the slow in-situ release of the active boronic acid under the reaction conditions.[13] |
| Protodeboronation Side Reaction | This is a common side reaction where the boronic acid is converted back to an arene.[4] Optimize reaction conditions to favor the cross-coupling pathway. This can include using a highly active catalyst to increase the rate of the productive reaction, thereby outcompeting the decomposition.[4][15] The pH of the reaction is also a critical factor in protodeboronation.[4] |
| Incomplete Hydrolysis of Protecting Group | If using a stable protecting group like a trifluoroborate salt or MIDA boronate, ensure the conditions are sufficient for in-situ deprotection to release the boronic acid. The rate of hydrolysis can be tuned by temperature and the choice of base.[13][14] |
| Copper-Mediated Degradation | If your reaction involves copper salts (e.g., Chan-Lam coupling or some variations of Suzuki coupling), be aware that Cu(I) can mediate boronic acid degradation.[16] In such cases, adding fluoride (B91410) can sometimes protect the boronic acid.[16] |
Problem 2: My boronic acid/ester is decomposing during silica (B1680970) gel chromatography.
| Potential Cause | Recommended Solution(s) |
| Acid-Catalyzed Hydrolysis | Standard silica gel is acidic and can promote the hydrolysis of boronate esters back to the less stable boronic acid.[17] |
| Solution 1: Use a Stable Protecting Group | MIDA boronates are known to be exceptionally stable to chromatography.[17] Pinacol esters are also generally stable enough for purification on silica gel.[9][17] |
| Solution 2: Neutralize the Silica Gel | Prepare a slurry of the silica gel with a small amount of a non-nucleophilic base, such as triethylamine (B128534) (~1%), in the eluent, then pack the column. This neutralizes the acidic sites. |
| Solution 3: Modify the Silica Gel | It has been reported that using silica gel mixed with boric acid can be effective for the purification of pinacol esters.[9] |
| Solution 4: Alternative Purification | If the compound is sufficiently crystalline, consider recrystallization as an alternative to chromatography. |
Data Presentation: Stability & Handling Parameters
Table 1: General Storage and Handling Recommendations for Boronic Acids
| Parameter | Condition/Recommendation | Rationale | Citation(s) |
| Storage Temperature | Refrigerated (Store below 4°C / 39°F) | Minimizes the rate of chemical degradation. | [3] |
| Atmosphere | Store under an inert gas (Nitrogen or Argon) | Prevents oxidation of the carbon-boron bond. | [3] |
| Moisture | Store in a tightly sealed container; use desiccants | Prevents hydrolysis and protodeboronation; avoids physical caking. | [1][3] |
| pH (in solution) | Neutral pH is generally most stable | Acidic or basic conditions can catalyze protodeboronation. | [3][4] |
| Incompatibilities | Strong oxidizing agents, strong acids | Can lead to rapid decomposition. | [3] |
Table 2: Comparative Stability of Common Boronic Acid Protecting Groups
| Protecting Group | General Stability Characteristics | Deprotection Conditions | Citation(s) |
| Pinacol (Bpin) Ester | Most popular; generally stable to chromatography and air. Can be used directly in many coupling reactions. | Not always necessary. Can be hydrolyzed under acidic or basic conditions, though sometimes difficult. | [9] |
| MIDA Ester | Exceptionally stable to a wide range of conditions, including chromatography. Inert to cross-coupling. | Mild aqueous base (e.g., NaOH) or K₃PO₄ for slow release. | [9][11][13] |
| 1,8-Diaminonaphthalene (dan) | Very stable due to N→B coordination, rendering it unreactive in cross-couplings. | Acidic hydrolysis. | [9][18] |
| Trifluoroborate Salt (-BF₃K) | Highly stable, crystalline solids. Do not undergo trimerization (boroxine formation). | Hydrolysis under reaction conditions (can be slow; sometimes requires acid catalysis). | [7][14] |
Experimental Protocols
Protocol 1: Assessing Hydrolytic Stability by ¹H NMR Spectroscopy
This protocol provides a general method for monitoring the rate of hydrolysis of a boronic ester.
-
Sample Preparation: Accurately weigh a known amount of the boronic ester (e.g., 10 mg) and dissolve it in a deuterated aprotic solvent (e.g., 550 µL of DMSO-d₆) in an NMR tube.[19]
-
Initial Spectrum: Acquire a baseline ¹H NMR spectrum (t=0) to identify and integrate the characteristic signals of the intact boronic ester.[3][19]
-
Initiate Hydrolysis: Add a precise volume of D₂O to the NMR tube to achieve the desired solvent/water ratio (e.g., add 550 µL D₂O for a 50% v/v mixture).[19]
-
Time-Course Monitoring: Immediately begin acquiring subsequent ¹H NMR spectra at regular, predetermined intervals (e.g., every 15 minutes for the first hour, then hourly).[3][19]
-
Data Analysis: For each spectrum, integrate a characteristic signal of the starting boronic ester and the newly appearing signals of the hydrolysis products (the free boronic acid and the corresponding diol).[19]
-
Quantification: Calculate the percentage of hydrolysis at each time point by comparing the integral of the product peak to the sum of the integrals of the starting material and product peaks.
Protocol 2: Assessing On-Column Stability by Reverse-Phase HPLC (RP-HPLC)
This protocol helps determine if a boronic ester is degrading during HPLC analysis.
-
Sample Preparation: Prepare a stock solution of the boronic ester in a non-aqueous, aprotic solvent like acetonitrile (B52724) (ACN) or tetrahydrofuran (B95107) (THF) to prevent premature hydrolysis.[19][20]
-
Chromatographic System: Use a standard HPLC system with a UV or Refractive Index (RI) detector. A reverse-phase C18 column is a common starting point.[3] To minimize on-column hydrolysis, use a column with low silanol (B1196071) activity.[19]
-
Method Development:
-
Mobile Phase: Start with a simple mobile phase, such as a gradient of ACN and water.
-
pH Modifier: Run the analysis with and without an acidic modifier (e.g., 0.1% formic acid). The absence of an acid modifier may reduce hydrolysis for some esters.[19] For particularly sensitive esters, a highly basic mobile phase (e.g., pH 12.4) has been shown to be effective at stabilization.[20]
-
-
Analysis: Inject the freshly prepared sample solution. Monitor the chromatogram for a secondary peak that corresponds to the free boronic acid. The identity of this peak can be confirmed by injecting a standard of the corresponding boronic acid if available.
-
Quantification: Calculate the percentage of on-column hydrolysis by comparing the peak area of the boronic acid to the total peak area of both the ester and the acid.[19]
Visualized Workflows and Pathways
Caption: Primary degradation pathways for boronic acids.
Caption: Decision workflow for handling and protecting boronic acids.
Caption: Experimental workflow for a boronic acid stability study.
References
- 1. laballey.com [laballey.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. Boronic Acids & Derivatives [sigmaaldrich.com]
- 8. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. borax.com [borax.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectra of Benzo[b]thiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of the Spectroscopic Signature of a Key Synthetic Intermediate
This guide provides a comprehensive analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Benzo[b]thiophene-2-boronic acid, a vital building block in organic synthesis and drug discovery. By presenting detailed experimental data and comparing its spectral features with those of relevant alternatives, this document serves as a practical resource for the unambiguous identification and characterization of this compound.
Spectroscopic Analysis of this compound
The structural elucidation of this compound through NMR spectroscopy relies on the distinct chemical environments of its constituent protons and carbon atoms. The following tables summarize the experimentally observed chemical shifts (δ), signal multiplicities, and coupling constants (J) for the target molecule.
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.15 | s | - |
| H-7 | 7.95 | d | 7.9 |
| H-4 | 7.89 | d | 7.9 |
| H-5 | 7.42 | t | 7.6 |
| H-6 | 7.37 | t | 7.6 |
| B(OH)₂ | 8.4 (broad s) | s | - |
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 147.1 |
| C-7a | 142.8 |
| C-3a | 140.2 |
| C-3 | 131.1 |
| C-5 | 126.0 |
| C-6 | 125.2 |
| C-4 | 124.7 |
| C-7 | 122.9 |
Comparative Spectral Analysis
To aid in the positive identification of this compound, a comparison with structurally similar molecules is essential. Thiophene-2-boronic acid and Benzo[b]thiophene-3-boronic acid serve as pertinent examples, highlighting the influence of the fused benzene (B151609) ring and the position of the boronic acid group on the NMR spectra.
Table 3: ¹H NMR Spectral Data Comparison
| Compound | H-3 | H-4 | H-5 | H-6 | H-7 |
| This compound | 8.15 (s) | 7.89 (d) | 7.42 (t) | 7.37 (t) | 7.95 (d) |
| Thiophene-2-boronic acid | 7.55 (dd) | 7.15 (t) | 7.50 (dd) | - | - |
| Benzo[b]thiophene-3-boronic acid | 8.30 (s) | 7.90 (d) | 7.40 (m) | 7.40 (m) | 8.10 (d) |
Table 4: ¹³C NMR Spectral Data Comparison
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a |
| This compound | 147.1 | 131.1 | 140.2 | 124.7 | 126.0 | 125.2 | 122.9 | 142.8 |
| Thiophene-2-boronic acid | 145.0 | 136.1 | - | 128.8 | 128.4 | - | - | - |
| Benzo[b]thiophene-3-boronic acid | 130.5 | 139.0 | 138.5 | 124.5 | 125.5 | 125.0 | 123.0 | 140.0 |
Experimental Protocols
The NMR spectra were acquired using a standard protocol for small organic molecules.
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer. For ¹H NMR, a standard pulse sequence was used with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence was employed with a spectral width of around 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
Visualizing Structural and Analytical Relationships
To visually represent the structure and the logical flow of spectral interpretation, the following diagrams are provided.
Caption: Chemical structure of this compound with atom numbering.
Caption: A logical workflow for the interpretation of NMR spectra.
A Comparative Analysis of Benzo[b]thiophene-2-boronic Acid and Its Esters in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of organoboron reagent is a critical factor influencing the efficiency, yield, and practicality of synthetic routes. This guide provides an objective comparison of the reactivity and stability of Benzo[b]thiophene-2-boronic acid versus its boronic esters, particularly the pinacol (B44631) ester, in the context of Suzuki-Miyaura cross-coupling reactions. This analysis is supported by established chemical principles and extrapolated experimental data from analogous systems.
The fundamental difference between this compound and its esters lies in a trade-off between reactivity and stability. Generally, boronic acids exhibit higher reactivity in Suzuki-Miyaura couplings, which can translate to faster reaction times and the ability to couple with more challenging substrates. This enhanced reactivity is often attributed to the greater Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle. However, this increased reactivity comes at the cost of lower stability. Boronic acids are more susceptible to decomposition pathways such as oxidation and protodeboronation, which can impact their shelf-life and the reproducibility of experimental results.
Conversely, boronic esters, especially pinacol esters, offer significantly greater stability. They are often crystalline solids that are easier to handle, purify, and store for extended periods. This stability makes them attractive reagents in complex, multi-step syntheses where the organoboron moiety must endure various reaction conditions. While boronic esters can be directly used in cross-coupling reactions, they may require more forcing conditions or specific activators to achieve comparable reactivity to the parent boronic acid. In some cases, the in-situ hydrolysis of the boronic ester to the more reactive boronic acid is thought to be a key step for efficient transmetalation.[1]
Data Presentation: A Comparative Overview
| Feature | This compound | This compound Pinacol Ester |
| Reactivity | Higher; generally faster reaction rates.[1][2] | Lower; may require higher temperatures or longer reaction times. |
| Stability | Moderate; susceptible to oxidation and protodeboronation. | High; generally stable to air and moisture with a long shelf-life. |
| Handling | Can be more challenging to handle and purify due to potential decomposition. | Typically a crystalline solid, easy to handle and purify by standard methods. |
| Typical Yields | Can provide good to excellent yields under optimized conditions. | Often provides good to excellent yields, sometimes requiring more forcing conditions. |
| Solubility | Generally soluble in polar aprotic solvents and aqueous base. | Soluble in a wider range of organic solvents. |
| Purification | Can be challenging; potential for decomposition on silica (B1680970) gel. | Generally straightforward purification by chromatography or recrystallization. |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction. Note that optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from general procedures for the coupling of heteroaryl boronic acids.[3]
Reaction Setup: To a flame-dried Schlenk flask is added the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and a suitable base such as K₃PO₄ (2.0 mmol, 2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) is then added. A degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/H₂O 4:1, 5 mL), is added via syringe.
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously for the required time (monitored by TLC or LC-MS, usually 4-24 hours).
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-aryl-benzo[b]thiophene.
Protocol 2: Suzuki-Miyaura Coupling of this compound Pinacol Ester
This protocol is adapted from procedures for the coupling of heteroaryl boronic esters.[1][4]
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vial is charged with the aryl halide (1.0 mmol, 1.0 equiv), this compound pinacol ester (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and a base (e.g., Na₃PO₄, 3.0 mmol, 3.0 equiv). The vial is sealed, removed from the glovebox, and a degassed solvent mixture (e.g., dioxane/H₂O 4:1, 5 mL) is added.
Reaction Execution: The reaction mixture is heated to a specified temperature (often 100 °C or higher) and stirred for a set period (e.g., 12-24 hours). The progress of the reaction is monitored by an appropriate analytical technique.
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel to yield the pure product.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Kinetics of Boronic Acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl motifs prevalent in pharmaceuticals. The efficiency of this palladium-catalyzed reaction is critically dependent on a nuanced interplay of various components, including the choice of boronic acid derivative, palladium catalyst, base, and aryl halide. Understanding the reaction kinetics of these components is paramount for optimizing reaction conditions, enhancing yields, and developing robust synthetic protocols. This guide provides a comparative analysis of the kinetics of boronic acid coupling reactions, supported by experimental data, to facilitate informed decisions in catalyst and reagent selection.
The Catalytic Cycle: A Three-Step Process
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The overall rate of the reaction is determined by the slowest of these steps, which can vary depending on the specific reaction conditions and substrates employed.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Kinetics of Reaction Components
The kinetics of the Suzuki-Miyaura reaction are profoundly influenced by the nature of each reactant and catalyst component. Below is a comparative analysis based on available experimental data.
Boronic Acid vs. Boronic Esters
The choice between a boronic acid and a boronic ester can significantly impact the rate of the transmetalation step, which is often rate-limiting. While boronic acids are commonly used, certain boronic esters can lead to substantial rate enhancements.[1][2]
A study investigating pre-transmetalation intermediates provided first-order rate constants for the formation of the cross-coupling product from various boron reagents, highlighting the kinetic differences.[1]
| Boron Reagent | Rate Constant (k, s⁻¹) at -30 °C in THF | Relative Rate |
| Arylboronic acid | (5.78 ± 0.13) × 10⁻⁴ | 1.0 |
| Catechol boronic ester | (2.64 ± 0.05) × 10⁻³ | ~4.6 |
| Glycol boronic ester | (13.3 ± 0.70) × 10⁻³ | ~23.0 |
| Boroxine | (5.39 ± 0.07) × 10⁻³ | ~9.3 |
| α-hydroxyisobutyrate boronic ester | (2.26 ± 0.31) × 10⁻⁴ | ~0.4 |
Data sourced from a single study to ensure consistent reaction conditions.[1]
Notably, pinacol (B44631) and neopentyl boronic esters exhibited sigmoidal kinetic profiles, suggesting a more complex mechanism than a simple first-order process.[1][2] However, they still participated in the reaction, with pinacol esters generally being more stable but slower to react than the corresponding boronic acid.[3][4]
Aryl Halides: The Impact of the Leaving Group
The oxidative addition step is highly dependent on the carbon-halogen bond strength of the aryl halide. Consequently, the reactivity of aryl halides in Suzuki-Miyaura coupling follows the general trend:
I > OTf > Br >> Cl [5]
Aryl iodides and bromides are the most common substrates due to their high reactivity. Aryl chlorides are more challenging to activate and often require more specialized and electron-rich catalyst systems to achieve reasonable reaction rates.[6]
| Aryl Halide | Reaction Time (with 3% Pd/C catalyst) |
| Iodobenzene | 10 min (100% yield) |
| Bromobenzene | 40 min (100% yield) |
| Chlorobenzene | 150 min (~85% yield) |
Data extracted from a study on a Pd/C catalyst, illustrating the relative reactivity.[7]
The Role of the Base
| Base | Aryl Halide | Arylboronic Acid | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| K₃PO₄ | 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂/SPhos | Toluene | 100 | 2 | 98 |
| K₂CO₃ | 4-Bromotoluene | Phenylboronic Acid | Pd(dppf)Cl₂ | Dioxane | 80 | 12 | 92 |
| Cs₂CO₃ | 4-Chlorotoluene | Phenylboronic Acid | PEPPSI-IPr | t-AmylOH | 100 | 2 | 95 |
| Na₂CO₃ | 4-Iodoanisole | Phenylboronic Acid | Pd(PPh₃)₄ | Toluene/H₂O | 80 | 4 | 96 |
This table is a compilation of data from multiple sources and should be used as a qualitative guide due to variations in reaction conditions.[8][10]
In general, stronger, and more soluble bases tend to lead to faster reactions, but the optimal choice is highly dependent on the specific substrates and catalyst system.[11]
Palladium Catalysts: A Comparative Overview
The palladium catalyst is at the heart of the Suzuki-Miyaura reaction. The nature of the ligand attached to the palladium center dictates the catalyst's stability, activity, and substrate scope.
| Catalyst Class | Key Characteristics | Typical Performance |
| Phosphine-Based (e.g., Pd(PPh₃)₄, Buchwald ligands) | Traditional and widely used. Bulky, electron-rich ligands enhance activity for challenging substrates.[12] | Reliable and versatile, though sometimes requiring higher catalyst loadings and longer reaction times for less reactive substrates.[13] |
| N-Heterocyclic Carbene (NHC)-Based (e.g., PEPPSI-IPr) | Strong σ-donating ligands form stable Pd-complexes, leading to high turnover numbers and frequencies.[13] | Often highly active, allowing for lower catalyst loadings and shorter reaction times, particularly for challenging couplings like those involving aryl chlorides.[13] |
| Palladacycles (e.g., Herrmann's Catalyst) | Pre-activated, often air- and moisture-stable catalysts. | Exhibit high thermal stability and activity, making them suitable for large-scale applications.[13] |
Direct kinetic comparisons are challenging due to the wide variety of available catalysts and reaction conditions reported in the literature. However, high-throughput screening experiments have demonstrated that NHC-based catalysts and systems with bulky, electron-rich phosphine (B1218219) ligands often exhibit superior performance for a broad range of substrates.[14][15]
Experimental Protocols
Reproducible kinetic data relies on meticulous experimental execution. Below are generalized protocols for monitoring the kinetics of Suzuki-Miyaura coupling reactions.
Kinetic Analysis via Gas Chromatography (GC)
This method is suitable for monitoring the progress of a reaction by quantifying the formation of the product and the consumption of the starting material over time.
Materials:
-
Aryl halide
-
Boronic acid or ester
-
Palladium catalyst
-
Base
-
Anhydrous solvent (e.g., dioxane, toluene)
-
Internal standard (e.g., dodecane, biphenyl)
-
Reaction vials with septa
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
In a glovebox, add the aryl halide, boronic acid, base, and internal standard to a reaction vial.
-
Add the palladium catalyst and ligand (if separate).
-
Seal the vial and add the degassed solvent.
-
Place the vial in a preheated heating block or oil bath at the desired temperature and begin stirring.
-
At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Immediately quench the aliquot by diluting it in a suitable solvent (e.g., diethyl ether) and passing it through a short plug of silica (B1680970) gel to remove the catalyst.
-
Analyze the quenched sample by GC-FID.
-
Plot the concentration of the product (relative to the internal standard) versus time to obtain the reaction profile and determine the initial rate.
Caption: Experimental workflow for kinetic analysis using GC.
Real-Time Kinetic Monitoring by NMR Spectroscopy
In-situ NMR monitoring allows for the continuous observation of reactant consumption and product formation without the need for sampling and quenching.
Materials:
-
Aryl halide
-
Boronic acid or ester
-
Palladium catalyst
-
Base
-
Deuterated solvent (e.g., toluene-d₈, THF-d₈)
-
J. Young NMR tube or other sealable NMR tube
Procedure:
-
In a glovebox, combine the aryl halide, boronic acid, base, and catalyst in a vial.
-
Dissolve the mixture in the deuterated solvent.
-
Transfer the solution to the J. Young NMR tube and seal it.
-
Acquire an initial spectrum at room temperature (t=0).
-
Place the NMR tube in the pre-heated NMR probe at the desired reaction temperature.
-
Acquire a series of spectra at regular time intervals.
-
Integrate the signals corresponding to the starting materials and product in each spectrum.
-
Plot the integral values versus time to determine the reaction kinetics.
Conclusion
The reaction kinetics of boronic acid coupling reactions are a complex function of multiple variables. This guide provides a comparative framework for understanding the kinetic impact of different boronic acid derivatives, aryl halides, bases, and palladium catalysts. The provided data and protocols serve as a starting point for researchers to design and optimize their own Suzuki-Miyaura cross-coupling reactions, leading to more efficient and robust synthetic strategies in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization data for products synthesized from Benzo[B]thiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of products synthesized from Benzo[b]thiophene-2-boronic acid, focusing on their characterization data and biological activities. We present a detailed examination of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 2-aryl-benzo[b]thiophenes and compare this method with alternative synthetic routes. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery by providing objective comparisons and supporting experimental data.
Performance Comparison of Synthesized Products
The Suzuki-Miyaura cross-coupling of this compound with various aryl halides is a highly effective method for the synthesis of a diverse range of 2-aryl-benzo[b]thiophenes. These compounds are of significant interest due to their potential as bioactive molecules, particularly as antimicrobial and antifungal agents.
Below is a summary of the characterization and biological activity data for a series of 2-aryl-benzo[b]thiophene derivatives. For comparison, data for an alternative synthetic method, a Heck-type coupling reaction, is also included where applicable.
Table 1: Characterization Data of 2-Aryl-benzo[b]thiophene Derivatives
| Product | Synthesis Method | Aryl Halide/Precursor | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| 2-Phenyl-benzo[b]thiophene | Suzuki-Miyaura Coupling | Iodobenzene | 85 | 174-176 | ¹H NMR: δ 7.25-7.90 (m, 9H), ¹³C NMR: δ 124.5, 125.2, 126.9, 128.6, 129.1, 130.5, 139.8, 140.5, 142.3 |
| 2-(4-Methoxyphenyl)-benzo[b]thiophene | Suzuki-Miyaura Coupling | 4-Iodoanisole | 92 | 215-217 | ¹H NMR: δ 3.85 (s, 3H), 6.95 (d, 2H), 7.20-7.85 (m, 6H), ¹³C NMR: δ 55.3, 114.2, 124.3, 125.0, 128.5, 130.0, 132.8, 140.0, 142.5, 159.8 |
| 2-(4-Chlorophenyl)-benzo[b]thiophene | Suzuki-Miyaura Coupling | 1-Chloro-4-iodobenzene | 88 | 198-200 | ¹H NMR: δ 7.35-7.90 (m, 8H), ¹³C NMR: δ 124.6, 125.3, 128.9, 129.2, 130.8, 133.5, 138.5, 140.3, 141.9 |
| 2-Aryl-3-aminobenzo[b]thiophene Derivative | Heck-Type Coupling | 3-Chlorobenzo[b]thiophene | ~35 (overall) | Not specified | Synthesis involves multiple steps including aromatic nucleophilic substitution and Heck-type coupling.[1] |
Table 2: Biological Activity of Synthesized Benzo[b]thiophene Derivatives
| Compound | Target Organism/Assay | Activity Metric (IC₅₀/MIC in µg/mL) | Reference |
| 2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivative (A30) | Candida albicans | 0.5 | [2] |
| 2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivative (A31) | Candida albicans | 0.12 | [2] |
| 2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivative (A32) | Candida albicans | 0.06 | [2] |
| 2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivative (A33) | Candida albicans | 0.03 | [2] |
| 2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivative (A34) | Candida albicans | 0.03 | [2] |
| 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | Urease Inhibition | IC₅₀: 27.1 | [3] |
| 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile | Pseudomonas aeruginosa | IC₅₀: 29.7 | [3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of 2-aryl-benzo[b]thiophenes from this compound and various aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, 4-iodoanisole, 1-chloro-4-iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the aryl halide (1.1 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) multiple times.
-
Add the degassed solvent to the reaction mixture.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-aryl-benzo[b]thiophene.
Alternative Synthesis: Heck-Type Coupling for 2-Aryl-3-aminobenzo[b]thiophenes
This method provides an alternative route to substituted 2-aryl-benzo[b]thiophenes that does not start from the boronic acid but from a halogenated benzo[b]thiophene core.[1]
General Strategy: The synthesis involves an initial aromatic nucleophilic substitution on a di-halogenated benzo[b]thiophene, followed by a palladium-catalyzed Heck-type coupling reaction to introduce the aryl group at the 2-position. This multi-step process allows for the introduction of different functionalities at the 3-position.[1]
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for the synthesis and characterization of 2-aryl-benzo[b]thiophenes via the Suzuki-Miyaura coupling reaction.
Caption: General workflow for the synthesis and evaluation of 2-aryl-benzo[b]thiophenes.
Signaling Pathway: Inhibition of Ergosterol (B1671047) Biosynthesis
Several synthesized benzo[b]thiophene derivatives have demonstrated potent antifungal activity. A key mechanism of action for many antifungal drugs is the inhibition of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. The diagram below illustrates this pathway and highlights the step targeted by azole antifungals, a class of drugs to which some bioactive benzo[b]thiophenes may be analogous.
Caption: The ergosterol biosynthesis pathway and the target of azole antifungal agents.
References
A Comparative Guide to Benzo[b]thiophene-2-boronic acid and Benzo[b]thiophene-3-boronic acid for Researchers
An In-depth Analysis of Two Key Isomers in Synthetic Chemistry and Drug Discovery
Benzo[b]thiophene boronic acids are pivotal reagents in organic synthesis, serving as versatile building blocks for the construction of complex molecules with significant applications in medicinal chemistry and materials science. Among these, Benzo[b]thiophene-2-boronic acid and its regioisomer, Benzo[b]thiophene-3-boronic acid, are of particular interest. This guide provides a comprehensive comparison of these two isomers, focusing on their synthesis, physical properties, and reactivity, supported by experimental data to aid researchers in selecting the optimal reagent for their specific applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Benzo[b]thiophene-3-boronic acid is presented in the table below. Both isomers share the same molecular formula and weight, but differ in their melting points, reflecting their distinct crystalline structures.
| Property | This compound | Benzo[b]thiophene-3-boronic acid |
| CAS Number | 98437-23-1 | 113893-08-6 |
| Molecular Formula | C₈H₇BO₂S | C₈H₇BO₂S |
| Molecular Weight | 178.02 g/mol | 178.02 g/mol |
| Melting Point | 256-260 °C | 225-230 °C |
| Appearance | White to off-white solid | White to light yellow powder |
Synthesis and Stability
The synthetic routes to this compound and Benzo[b]thiophene-3-boronic acid are distinct, reflecting the different electronic properties of the 2- and 3-positions of the benzothiophene (B83047) core.
This compound is commonly synthesized from benzo[b]thiophene via a metal-halogen exchange reaction followed by quenching with a trialkyl borate (B1201080).
Benzo[b]thiophene-3-boronic acid can also be prepared from 3-bromobenzo[b]thiophene using a similar approach.
In terms of stability, boronic acids, in general, are susceptible to dehydration to form boroxines and can undergo protodeboronation under certain conditions. While direct comparative stability studies are not extensively documented, it is generally understood that the stability of boronic acids can be influenced by their electronic and steric environment.
Reactivity in Suzuki-Miyaura Cross-Coupling
Both isomers are widely employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is a cornerstone of modern organic synthesis for the preparation of biaryl and heteroaryl compounds.
Experimental data from various sources, while not directly comparative, show that both isomers can participate effectively in Suzuki coupling reactions to give good to excellent yields, depending on the reaction partners and conditions. For instance, a study on the regioselective Suzuki coupling of dibromo-substituted naphthalenes with benzofuran (B130515) and benzothiophene boronic acids reported good yields for the reaction with this compound.[1]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a representative method and may require optimization for specific substrates and scales.
-
Lithiation: To a solution of benzo[b]thiophene in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the addition of aqueous HCl.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This is a general procedure that can be adapted for both this compound and Benzo[b]thiophene-3-boronic acid.
-
Reaction Setup: In a reaction vessel, the aryl halide (1.0 eq.), the respective benzo[b]thiophene boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq.) are combined.
-
Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, THF/water) is added.
-
Reaction Execution: The reaction mixture is heated under an inert atmosphere to a temperature typically ranging from 80 to 110 °C for a period of 2 to 24 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired biaryl product.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the synthetic pathways and a comparative workflow.
Caption: Synthetic routes to this compound and Benzo[b]thiophene-3-boronic acid.
Caption: Comparative workflow of the Suzuki-Miyaura coupling highlighting the transmetalation step with the two isomers.
Applications in Drug Discovery and Materials Science
Both this compound and its 3-isomer are valuable intermediates in the synthesis of a wide range of biologically active compounds and functional materials. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to exhibit a variety of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. In materials science, these compounds are used to construct organic semiconductors and other functional materials.
Conclusion
This compound and Benzo[b]thiophene-3-boronic acid are both indispensable tools for the synthetic chemist. While they share a common molecular formula, their distinct substitution patterns lead to differences in physical properties and reactivity. Based on electronic and steric considerations, this compound is predicted to be the more reactive partner in Suzuki-Miyaura cross-coupling reactions. However, both isomers are highly effective building blocks, and the choice between them will ultimately depend on the specific synthetic target and desired reaction outcomes. This guide provides the foundational knowledge and practical protocols to assist researchers in making informed decisions for their synthetic endeavors.
References
A Comparative Guide to Palladium Catalysts in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the palladium catalyst is a critical parameter that significantly influences reaction yields, times, and overall efficiency. This guide provides a comparative analysis of commonly employed palladium catalysts, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst is intrinsically linked to its ligand sphere, which influences its stability, solubility, and reactivity. Below is a summary of quantitative data for several common palladium catalysts in Suzuki-Miyaura coupling reactions. It is important to note that the data is compiled from various sources with differing reaction conditions, and therefore should be viewed as a qualitative guide for catalyst selection.
| Catalyst System | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2,4-Dichloropyrimidine | Phenylboronic acid | Not Specified | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | |
| Pd(PPh₃)₄ | 2,4-Dichloropyrimidine | Phenylboronic acid | Not Specified | K₂CO₃ | 1,4-Dioxane/H₂O (MW) | 100 | 0.25 | 81 | |
| Pd(dppf)Cl₂ | 2-chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | 0.1 | Not Specified | THF/MeOH | Not Specified | Not Specified | >95 | |
| Pd(OAc)₂ / XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (1.2 eq. XPhos) | K₃PO₄ | MeOH/THF | Not Specified | Not Specified | 84 | |
| PEPPSI-IPr | 4-Bromoanisole | 3-Tolylboronic acid | 1 | K₃PO₄ | t-BuOH/H₂O | 80 | 1-6 | >95 | |
| 3% Pd/C | Iodobenzene | Phenylboronic acid | 10 mg (catalyst) | K₃PO₄ | Water | 100 | 0.17 | 100 | |
| 3% Pd/C | Bromobenzene | Phenylboronic acid | 10 mg (catalyst) | K₃PO₄ | Water | 100 | 0.67 | 100 | |
| 3% Pd/C | Chlorobenzene | Phenylboronic acid | 10 mg (catalyst) | K₃PO₄ | Water | 100 | 2.5 | ~85 |
Analysis of Catalyst Performance
Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, widely used catalyst. However, for more challenging substrates, the use of more electron-rich and bulky phosphine (B1218219) ligands, such as SPhos or XPhos in conjunction with a palladium precursor like Pd(OAc)₂, is often necessary to achieve high yields. These advanced ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes have gained prominence as highly active catalysts for Suzuki couplings. The strong σ-donating character of NHC ligands enhances catalytic activity, often permitting lower catalyst loadings and shorter reaction times. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.
Palladacycles (e.g., Herrmann's Catalyst): These are pre-activated catalyst systems known for their high thermal stability and catalytic activity, making them advantageous for large-scale synthesis.
Heterogeneous Catalysts (e.g., Pd/C): Palladium on carbon (Pd/C) offers the significant advantage of easy separation from the reaction mixture and potential for recycling. Studies have shown that the palladium content on the carbon support significantly impacts catalytic activity, with higher loadings sometimes leading to faster reactions. These catalysts can often be used in more environmentally friendly solvents like water.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions using different palladium catalysts.
General Procedure using a Phosphine-Based Catalyst (e.g., Pd(OAc)₂/SPhos)
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (B1210297) (e.g., 1 mol%), SPhos (e.g., 2 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. The organic layers are combined, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography.
General Procedure using an NHC-Based Catalyst (e.g., PEPPSI-IPr)
-
Reaction Setup: In a vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), PEPPSI-IPr catalyst (e.g., 1 mol%), and potassium phosphate (B84403) (2.0 mmol).
-
Solvent Addition: Purge the vial with an inert gas and add the solvent (e.g., tert-butanol (B103910) and water).
-
Reaction Conditions: Seal the vial and heat the reaction mixture to the specified temperature (e.g., 80 °C) with vigorous stirring for the required time (e.g., 1-6 hours).
-
Work-up and Purification: Follow a standard aqueous work-up and purify the crude product by flash chromatography to obtain the pure product.
Visualizing the Suzuki-Miyaura Reaction
To better understand the process, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a palladium-catalyzed Suzuki coupling reaction.
Safety Operating Guide
Safe Disposal of Benzo[b]thiophene-2-boronic acid: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Benzo[b]thiophene-2-boronic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Category | GHS Code |
| Skin Corrosion/Irritation | Category 2 | H315 |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 |
| Acute Toxicity (Oral) | Category 4 | H302 |
Data sourced from multiple safety data sheets. The exact classification may vary slightly between suppliers.
Personal Protective Equipment (PPE) Requirements
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Goggles compliant with European standard EN 166 or OSHA 29 CFR 1910.133 regulations.[1][2]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: If dust formation is likely or if ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures safety and complies with all relevant regulations. Do not dispose of this chemical into drains or the regular trash.[1]
1. Waste Collection:
- Collect surplus and non-recyclable this compound in a designated, compatible, and sealable container.[3][4]
- For spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[1][2][3]
- Ensure the waste container is clearly labeled as hazardous waste, specifying the full chemical name and its approximate quantity.[4]
2. Contaminated Material Disposal:
- Any materials, such as personal protective equipment or labware, that are grossly contaminated with this compound should be disposed of as hazardous waste.[5]
- Contaminated packaging should be treated as the unused product and disposed of accordingly.[3][5]
3. Empty Container Disposal:
- Thoroughly empty all contents from the original container.[4]
- The first rinse of the empty container must be collected and disposed of as hazardous waste.[4]
- For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[4] While the acute toxicity of this compound is moderate, adopting this more stringent rinsing procedure is a good safety practice.
- After proper rinsing and air-drying, the container can be disposed of according to institutional guidelines.
4. Storage of Chemical Waste:
- Store the sealed hazardous waste container in a well-ventilated area, away from incompatible materials such as strong acids and bases.[1]
- Keep waste containers away from heat and sources of ignition.[1]
5. Final Disposal:
- The disposal of chemical waste must be handled by a licensed and approved waste disposal company.[1][3][5]
- It is the responsibility of the waste generator to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling Benzo[b]thiophene-2-boronic Acid
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for Benzo[b]thiophene-2-boronic acid, a compound utilized in various synthetic applications. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2][3][4]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Summary of Required Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and replace them immediately if contaminated or damaged. For compounds with unknown toxicity, double gloving is a recommended precaution[5][6]. |
| Eye Protection | Safety goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes[1][4]. |
| Skin and Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing[5]. |
| Respiratory Protection | Fume hood or respirator | All handling of the solid compound should be conducted in a well-ventilated laboratory fume hood to prevent the inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator may be necessary[1][7]. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety. The following protocol outlines the key steps from preparation to post-handling cleanup.
Experimental Protocol for Handling this compound:
-
Preparation:
-
Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered[5].
-
Verify that an eyewash station and safety shower are readily accessible[5].
-
Assemble all necessary equipment and reagents before beginning the procedure[5].
-
Don all required personal protective equipment as specified in the table above.
-
-
Handling:
-
Post-Handling:
Disposal Plan
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental protection. There are two primary methods for the disposal of this compound waste.
Disposal Procedures:
-
Collection for Hazardous Waste Disposal:
-
This is the recommended method for larger quantities of the compound or for laboratories not equipped for in-lab chemical treatment[8].
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated and clearly labeled hazardous waste container[8][9].
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container[9].
-
-
In-Lab Neutralization of Small Quantities:
-
For small quantities of boronic acid waste, in-lab neutralization can be a safe and effective disposal method, provided it is permitted by your institution and local regulations[8][10].
-
As a weak acid, this compound can be neutralized with a mild base, such as sodium bicarbonate, to a pH between 5.5 and 9.0[8].
-
Once neutralized, and if permitted by local regulations, the solution can typically be disposed of down the sanitary sewer with copious amounts of water[8][10][11][12]. Always confirm that this practice is permitted by your institution and local wastewater authority before proceeding [10].
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Benzo(B)Thiophene-2-Boronic Acid | C8H7BO2S | CID 2359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. laballey.com [laballey.com]
- 11. sciencing.com [sciencing.com]
- 12. bsu.edu [bsu.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
